molecular formula C6H3BrClN3 B1398748 7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1233186-50-9

7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1398748
CAS No.: 1233186-50-9
M. Wt: 232.46 g/mol
InChI Key: GNBPRRMUWCRCOC-UHFFFAOYSA-N
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Description

7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 1269667-51-7) is a high-value, multifunctional chemical scaffold in medicinal chemistry and drug discovery. This bicyclic heterocycle, featuring a bridgehead nitrogen atom, is recognized as a privileged structure in the development of targeted therapies . The core pyrrolo[2,1-f][1,2,4]triazine structure is a key active motif in several FDA-approved drugs and clinical candidates, including the antiviral remdesivir and the anticancer agent brivanib alaninate . The specific bromo and chloro substituents on this scaffold make it a versatile synthetic intermediate for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling the rapid exploration of structure-activity relationships . This compound is primarily investigated for its potential in designing kinase inhibitors. Derivatives of this heterocycle have demonstrated potent activity against a wide array of therapeutic kinase targets, such as VEGFR-2, EGFR, HER2, anaplastic lymphoma kinase (ALK), and c-Met, positioning them as promising candidates in oncology research . Furthermore, the pyrrolo[2,1-f][1,2,4]triazine core is a structural analogue of purine bases, which underpins its application in antiviral research. It serves as a crucial precursor in the synthesis of nucleoside and non-nucleoside analogues studied against RNA viruses, including norovirus and influenza . Recent research also highlights the role of related pyrrolotriazines as inhibitors of the DYRK1A kinase, a target implicated in neurological diseases and certain cancers . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use. It is recommended to store the product sealed in a dry environment, preferably in a freezer at -20°C .

Properties

IUPAC Name

7-bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-2-1-4-3-9-6(8)10-11(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBPRRMUWCRCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC(=NN2C(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725786
Record name 7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233186-50-9
Record name 7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-2-chloropyrrolo[2,1-f]triazine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 7-Bromo-2-chloropyrrolo[2,1-f]triazine (CAS Number: 1233186-50-9), a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific research on this particular molecule is emerging, its core structure, the pyrrolo[2,1-f]triazine scaffold, is a well-established "privileged scaffold" in the development of targeted therapies.[1][2] This guide will synthesize available data on this chemical class to provide researchers, scientists, and drug development professionals with a thorough understanding of its properties, potential synthesis, reactivity, and applications.

The Pyrrolo[2,1-f]triazine Core: A Foundation of Therapeutic Potential

The pyrrolo[2,1-f]triazine nucleus is a unique bicyclic heteroaromatic system containing a bridgehead nitrogen atom.[3] This structural motif has garnered significant attention in medicinal chemistry due to its ability to serve as a versatile template for the design of potent and selective modulators of various biological targets. Its structural similarity to purine bases has made it a particularly fruitful starting point for the development of antiviral agents and kinase inhibitors.[4]

Derivatives of this scaffold have demonstrated a wide array of biological activities, including the inhibition of key enzymes implicated in cancer and viral infections.[3][5] Notably, the pyrrolo[2,1-f]triazine core is a key structural component of the FDA-approved antiviral drug Remdesivir and the kinase inhibitor Avapritinib.[5] This precedent underscores the therapeutic relevance of this heterocyclic system and highlights the potential of novel, functionalized analogs like 7-Bromo-2-chloropyrrolo[2,1-f]triazine.

Physicochemical Properties of 7-Bromo-2-chloropyrrolo[2,1-f]triazine

While extensive experimental data for 7-Bromo-2-chloropyrrolo[2,1-f]triazine is not yet widely published, its fundamental physicochemical properties can be summarized from available supplier information and computational predictions. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 1233186-50-9[6][7]
Molecular Formula C₆H₃BrClN₃[6][7]
Molecular Weight 232.47 g/mol [6][7]
Appearance White to light yellow powder or crystals (predicted)[4]
Purity ≥ 95% (typical from suppliers)[6][7]
Storage 4°C, sealed, away from moisture[6]
SMILES ClC1=NN2C(Br)=CC=C2C=N1[6]
Topological Polar Surface Area (TPSA) 30.19 Ų[6]
Predicted LogP 2.1452[6]

The presence of two halogen atoms, bromine and chlorine, significantly influences the molecule's electronic and lipophilic character. These halogens can also serve as valuable synthetic handles for further chemical modifications, a critical aspect for structure-activity relationship (SAR) studies in drug discovery.

Proposed Synthetic Pathway

A specific, detailed synthesis of 7-Bromo-2-chloropyrrolo[2,1-f]triazine has not been prominently reported in peer-reviewed literature. However, based on established synthetic strategies for related pyrrolo[2,1-f]triazines, a plausible and efficient synthetic route can be proposed.[3] The following multi-step synthesis is based on the construction of the pyrrolotriazine core from a substituted pyrrole precursor.

G cluster_0 Proposed Synthesis of 7-Bromo-2-chloropyrrolo[2,1-f]triazine A Pyrrole-2-carboxylic acid B N-Aminopyrrole-2-carboxylic acid A->B 1. N-Amination (e.g., NH2Cl) C Pyrrolo[2,1-f][1,2,4]triazin-2(1H)-one B->C 2. Cyclization with Formamidine acetate D 2-Chloropyrrolo[2,1-f]triazine C->D 3. Chlorination (e.g., POCl3) E 7-Bromo-2-chloropyrrolo[2,1-f]triazine D->E 4. Bromination (e.g., NBS)

Caption: Proposed synthetic workflow for 7-Bromo-2-chloropyrrolo[2,1-f]triazine.

Step-by-Step Experimental Protocol (Proposed):

Step 1: N-Amination of Pyrrole-2-carboxylic acid

  • Rationale: The formation of the N-N bond is a critical step in constructing the triazine ring. N-amination of a pyrrole derivative is a common strategy to introduce the necessary nitrogen atom.[3]

  • Procedure: To a solution of pyrrole-2-carboxylic acid in a suitable solvent (e.g., DMF), an aminating agent such as chloramine (NH₂Cl) or a hydroxylamine derivative is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion, as monitored by TLC. The resulting N-aminopyrrole-2-carboxylic acid is then isolated through standard workup procedures.

Step 2: Cyclization to form the Pyrrolotriazinone Core

  • Rationale: Condensation with a one-carbon unit, such as formamidine acetate, will facilitate the cyclization to form the triazinone ring.

  • Procedure: The N-aminopyrrole-2-carboxylic acid from the previous step is dissolved in a high-boiling point solvent like acetic acid and treated with formamidine acetate. The mixture is heated to reflux for several hours. Upon cooling, the product, pyrrolo[2,1-f][3][4][8]triazin-2(1H)-one, is expected to precipitate and can be collected by filtration.

Step 3: Chlorination of the Pyrrolotriazinone

  • Rationale: The hydroxyl group of the triazinone can be converted to a chloride, a more versatile functional group for subsequent reactions, using a standard chlorinating agent.[3]

  • Procedure: The pyrrolo[2,1-f][3][4][8]triazin-2(1H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), potentially with a catalytic amount of a tertiary amine. The reaction is typically heated to ensure complete conversion. After the reaction, the excess POCl₃ is carefully quenched, and the 2-chloropyrrolo[2,1-f]triazine is extracted and purified.

Step 4: Regioselective Bromination

  • Rationale: The final step involves the introduction of a bromine atom at the 7-position of the pyrrole ring. The pyrrole ring is generally susceptible to electrophilic aromatic substitution, and the use of a mild brominating agent can achieve this transformation.[3]

  • Procedure: 2-Chloropyrrolo[2,1-f]triazine is dissolved in a suitable solvent (e.g., chloroform or DMF) and treated with a brominating agent like N-bromosuccinimide (NBS). The reaction is typically carried out at room temperature or with gentle heating. The desired product, 7-Bromo-2-chloropyrrolo[2,1-f]triazine, is then isolated and purified, for instance, by column chromatography.

Chemical Reactivity and Opportunities for Diversification

The presence of two distinct halogen atoms on the pyrrolo[2,1-f]triazine core endows 7-Bromo-2-chloropyrrolo[2,1-f]triazine with significant potential for chemical diversification. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective, site-specific modifications, making this molecule an excellent starting point for the synthesis of a library of analogs for SAR studies.

G cluster_1 Reactivity and Diversification Start 7-Bromo-2-chloropyrrolo[2,1-f]triazine ProductA 7-Aryl/Alkyl-2-chloropyrrolo [2,1-f]triazine Start->ProductA Suzuki/Stille Coupling (at C7-Br) ProductB 7-Bromo-2-aminopyrrolo [2,1-f]triazine Start->ProductB Nucleophilic Aromatic Substitution (at C2-Cl) ProductC 7-Bromo-2-alkoxypyrrolo [2,1-f]triazine Start->ProductC Nucleophilic Aromatic Substitution (at C2-Cl) ProductD 7-Aryl/Alkyl-2-aminopyrrolo [2,1-f]triazine ProductB->ProductD Suzuki/Stille Coupling (at C7-Br) G cluster_2 Kinase Inhibition Signaling Pathway Example (VEGFR-2) VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC ERK ERK PKC->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Inhibitor 7-Bromo-2-chloropyrrolo [2,1-f]triazine Derivative Inhibitor->VEGFR2 Inhibits

Caption: A simplified representation of the VEGFR-2 signaling pathway, a potential target for inhibitors derived from the pyrrolo[2,1-f]triazine scaffold.

Protein Degrader Building Blocks (PROTACs)

The designation of 7-Bromo-2-chloropyrrolo[2,1-f]triazine as a "Protein Degrader Building Block" by some chemical suppliers suggests its utility in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. [8] In this context, a derivative of 7-Bromo-2-chloropyrrolo[2,1-f]triazine could serve as the "warhead" that binds to the target protein (e.g., a kinase). The remaining halogen can then be used as an attachment point for a linker connected to an E3 ligase-binding moiety (e.g., a derivative of thalidomide for Cereblon, or a VHL ligand). The dual halogenation provides flexibility in the synthetic strategy for assembling the final PROTAC molecule.

Conclusion

7-Bromo-2-chloropyrrolo[2,1-f]triazine is a promising and versatile building block for modern drug discovery. While specific biological data for this compound is not yet abundant in the public domain, its foundation on the privileged pyrrolo[2,1-f]triazine scaffold, combined with the synthetic versatility offered by its dual halogenation, makes it a molecule of high interest. It offers a gateway to novel kinase inhibitors, antiviral agents, and innovative therapeutic modalities like PROTACs. This technical guide serves as a foundational resource for researchers looking to explore the potential of this and related compounds in their drug development programs.

References

  • Makarov, M.V., et al. (2023). Bioactive Pyrrolo[2,1-f]t[3][4][8]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7684. Available from: [Link]

  • Shaikh, R.A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f]t[3][4][8]riazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(3), 281-298. Available from: [Link]

  • Kumar, A., et al. (2021). Pyrrolo[2,1-f]t[3][4][8]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(10), 1831-1846. Available from: [Link]

  • Ciulli, A., & Trainor, N. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 9, 707536. Available from: [Link]

  • Song, Y., et al. (2013). Privileged scaffolds or promiscuous binders: a glance of pyrrolo[2,1-f]t[3][4][8]riazines and related bridgehead nitrogen heterocycles in medicinal chemistry. Current Medicinal Chemistry, 20(2), 177-193.

  • Howei Pharm. (n.d.). 7-Bromo-2-chloropyrrolo[2,1-f]t[3][4][8]riazine 95+%. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f]t[3][4][8]riazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57348984, 7-Bromo-2-chloropyrrolo[2,1-f]t[3][4][8]riazine. Retrieved from [Link]

  • ACS Publications. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f]t[3][4][8]riazines. ACS Omega, 7(25), 21743–21752. Available from: [Link]

  • Beilstein Journals. (2016). Pyrrolo[2,1-f]t[3][4][8]riazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d]o[4][5][8]xadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1145-1151. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 23(15), 4578-4584. Available from: [Link]

  • ResearchGate. (n.d.). Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts - Electrophilic aromatic substitution and oxidation. Retrieved from [Link]

  • MDPI. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(16), 4983. Available from: [Link]

  • Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. ChemMedChem, 13(2), 129-136. Available from: [Link]

  • Chemistry LibreTexts. (2021). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4701. Available from: [Link]

  • National Institutes of Health. (2005). Biological activity and physicochemical parameters of marine halogenated natural products 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole and 2,4,6-tribromoanisole. Archives of Environmental Contamination and Toxicology, 48(1), 1-8. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Privileged scaffolds or promiscuous binders: a glance of pyrrolo[2,1-f]t[3][4][8]riazines and related bridgehead nitrogen heterocycles in medicinal chemistry. Current Medicinal Chemistry, 20(2), 177-193. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d]t[3][4][8]riazine derivatives and their antibacterial activity. Retrieved from [Link]

Sources

7-Bromo-2-chloropyrrolo[2,1-f]triazine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine: A Core Scaffold for Modern Drug Discovery

Abstract

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold that forms the foundation of several breakthrough therapeutic agents, most notably the antiviral drug Remdesivir.[2][4] Its unique electronic and structural properties have made it a focal point for the development of novel kinase inhibitors and other targeted therapies.[5][6] This guide provides a detailed technical overview of 7-Bromo-2-chloropyrrolo[2,1-f]triazine, a key intermediate designed for synthetic diversification. We will explore its fundamental properties, present a robust synthetic strategy, detail its analytical characterization, and provide field-proven protocols for its application in medicinal chemistry, with a focus on its role as a versatile building block for constructing libraries of bioactive compounds, including protein degraders.[3]

Chapter 1: Molecular Profile and Physicochemical Properties

7-Bromo-2-chloropyrrolo[2,1-f]triazine is a halogenated heterocyclic compound featuring a fused pyrrole and 1,2,4-triazine ring system. The strategic placement of a bromine atom at the 7-position and a chlorine atom at the 2-position creates two distinct, chemically addressable handles for orthogonal synthetic modifications. This dual functionality is paramount for its utility in combinatorial chemistry and library synthesis.

Chemical Structure

The structural representation of the molecule is provided below. The numbering convention follows standard heterocyclic nomenclature, with the bridgehead nitrogen atom influencing the reactivity and electronic distribution of the bicyclic system.

G start Pyrrolo[2,1-f][1,2,4]triazine Core step1 Chlorination (e.g., POCl₃) start->step1 intermediate 2-Chloropyrrolo[2,1-f]triazine step1->intermediate step2 Regioselective Bromination (NBS) intermediate->step2 product 7-Bromo-2-chloropyrrolo[2,1-f]triazine step2->product Figure 2: Diversification Pathways cluster_0 Site-Selective Reactions cluster_1 A 7-Bromo-2-chloropyrrolo[2,1-f]triazine B Suzuki Coupling (C7-Br) A->B C Sonogashira Coupling (C7-Br) A->C D Buchwald-Hartwig (C7-Br) A->D E SₙAr / Cross-Coupling (C2-Cl) A->E F 7-Aryl-2-chloro-Derivative B->F G 7-Alkynyl-2-chloro-Derivative C->G H 7-Amino-2-chloro-Derivative D->H I 7-Bromo-2-amino/aryl-Derivative E->I

Sources

An In-Depth Technical Guide to 7-Bromo-2-chloropyrrolo[2,1-f]triazine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-2-chloropyrrolo[2,1-f]triazine is a halogenated heterocyclic compound built upon the privileged pyrrolo[2,1-f][1][2][3]triazine scaffold. This core structure is of significant interest in medicinal chemistry due to its presence in a range of biologically active molecules, including the antiviral drug Remdesivir.[4] The strategic placement of bromo and chloro substituents on the bicyclic system offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the structure, potential synthetic routes, spectroscopic characterization, and prospective applications of 7-Bromo-2-chloropyrrolo[2,1-f]triazine in drug discovery and development.

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a fused bicyclic heterocycle containing a bridgehead nitrogen atom. This unique arrangement imparts specific electronic and conformational properties that have proven advantageous for molecular recognition by biological targets.[4] Its structural similarity to purine nucleosides has led to the exploration of its derivatives as antiviral and anticancer agents. The scaffold's ability to serve as a versatile pharmacophore has been demonstrated by its incorporation into compounds targeting a variety of enzymes, including kinases.[3] The development of Remdesivir, a potent antiviral agent, has further intensified research into the synthetic methodologies and therapeutic potential of this heterocyclic system.[4]

Molecular Structure and Physicochemical Properties

7-Bromo-2-chloropyrrolo[2,1-f]triazine possesses a planar, aromatic bicyclic core. The bromine atom at the 7-position and the chlorine atom at the 2-position significantly influence the molecule's reactivity and potential for intermolecular interactions.

PropertyValueSource
Molecular Formula C₆H₃BrClN₃[5][6]
Molecular Weight 232.47 g/mol [5][6]
CAS Number 1233186-50-9[5]
Appearance White to light yellow powder or crystals
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Purity Commercially available with ≥97% purity.[5]

Structural Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyrrole ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the halogen substituents and the triazine ring.

    • ¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the carbon atoms of the bicyclic system. The carbons attached to the bromine and chlorine atoms will exhibit characteristic chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H, C=C, and C-N stretching and bending vibrations within the heterocyclic rings.[7]

Synthesis of 7-Bromo-2-chloropyrrolo[2,1-f]triazine

While a specific, detailed experimental protocol for the synthesis of 7-Bromo-2-chloropyrrolo[2,1-f]triazine is not published, a plausible and efficient synthetic strategy can be designed based on established methodologies for the construction of the pyrrolo[2,1-f][1][2][3]triazine scaffold.[4] The following multi-step synthesis is proposed, offering a logical pathway for its preparation in a laboratory setting.

Proposed Synthetic Pathway

Synthesis of 7-Bromo-2-chloropyrrolo[2,1-f]triazine cluster_0 Step 1: N-Amination cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Bromination Pyrrole Pyrrole Derivative N_Aminopyrrole N-Aminopyrrole Pyrrole->N_Aminopyrrole NH₂Cl or similar aminating agent N_Aminopyrrole_2 N-Aminopyrrole Pyrrolotriazinone Pyrrolo[2,1-f]triazinone N_Aminopyrrole_2->Pyrrolotriazinone Cyclizing Agent (e.g., phosgene equivalent) Pyrrolotriazinone_2 Pyrrolo[2,1-f]triazinone Chloropyrrolotriazine 2-Chloropyrrolo[2,1-f]triazine Pyrrolotriazinone_2->Chloropyrrolotriazine POCl₃ or other chlorinating agent Chloropyrrolotriazine_2 2-Chloropyrrolo[2,1-f]triazine Final_Product 7-Bromo-2-chloropyrrolo[2,1-f]triazine Chloropyrrolotriazine_2->Final_Product NBS or other brominating agent

Caption: Proposed multi-step synthesis of 7-Bromo-2-chloropyrrolo[2,1-f]triazine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on known transformations of similar heterocyclic systems. Optimization of reaction conditions, solvents, and reagents would be necessary to achieve high yields and purity.

Step 1: N-Amination of a Pyrrole Precursor

  • To a solution of a suitable pyrrole derivative (e.g., 2-cyanopyrrole) in an appropriate solvent (e.g., dichloromethane), add an aminating agent such as chloramine (NH₂Cl) or hydroxylamine-O-sulfonic acid at a controlled temperature (e.g., 0 °C).

  • Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC or LC-MS).

  • Work up the reaction by quenching with a suitable reagent, followed by extraction and purification (e.g., column chromatography) to yield the N-aminopyrrole intermediate.

Step 2: Cyclization to the Pyrrolo[2,1-f]triazinone Core

  • Dissolve the N-aminopyrrole intermediate in an inert solvent (e.g., toluene).

  • Add a cyclizing agent, such as triphosgene or a similar phosgene equivalent, portion-wise at a low temperature.

  • Heat the reaction mixture to reflux to facilitate the cyclization and formation of the pyrrolo[2,1-f]triazinone ring system.

  • After completion, cool the reaction, remove the solvent under reduced pressure, and purify the crude product to obtain the bicyclic core.

Step 3: Chlorination of the Pyrrolo[2,1-f]triazinone

  • Treat the pyrrolo[2,1-f]triazinone with a chlorinating agent like phosphorus oxychloride (POCl₃), either neat or in a high-boiling solvent.[4]

  • Heat the reaction mixture to a high temperature (e.g., 100-120 °C) for several hours.

  • Carefully quench the reaction with ice water and neutralize the excess acid.

  • Extract the product with an organic solvent and purify by chromatography to afford 2-chloropyrrolo[2,1-f]triazine.

Step 4: Regioselective Bromination

  • Dissolve the 2-chloropyrrolo[2,1-f]triazine in a suitable solvent (e.g., N,N-dimethylformamide or a chlorinated solvent).

  • Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise at room temperature.[4] The regioselectivity of the bromination at the 7-position is a key consideration.

  • Stir the reaction until complete, as indicated by analytical monitoring.

  • Work up the reaction by adding a reducing agent to quench any remaining brominating agent, followed by extraction and purification to yield the final product, 7-Bromo-2-chloropyrrolo[2,1-f]triazine.

Reactivity and Synthetic Utility

The two distinct halogen atoms on the 7-Bromo-2-chloropyrrolo[2,1-f]triazine scaffold provide orthogonal reactivity, making it a highly versatile intermediate for the synthesis of more complex molecules.

Reactivity_of_7-Bromo-2-chloropyrrolo[2,1-f]triazine cluster_0 Reactions at C2-Chloro Position cluster_1 Reactions at C7-Bromo Position Start 7-Bromo-2-chloropyrrolo[2,1-f]triazine Nucleophilic_Substitution Nucleophilic Aromatic Substitution (SNAr) Start->Nucleophilic_Substitution Selective reaction at the more activated chloro position Cross_Coupling Palladium-Catalyzed Cross-Coupling Start->Cross_Coupling Versatile C-C and C-N bond formation Amination Amination (R-NH₂) Nucleophilic_Substitution->Amination Alkoxylation Alkoxylation (R-OH) Nucleophilic_Substitution->Alkoxylation Thiolation Thiolation (R-SH) Nucleophilic_Substitution->Thiolation Suzuki Suzuki Coupling (Boronic Acids/Esters) Cross_Coupling->Suzuki Stille Stille Coupling (Organostannanes) Cross_Coupling->Stille Sonogashira Sonogashira Coupling (Alkynes) Cross_Coupling->Sonogashira Buchwald_Hartwig Buchwald-Hartwig Amination Cross_Coupling->Buchwald_Hartwig

Caption: Key reaction pathways for the functionalization of 7-Bromo-2-chloropyrrolo[2,1-f]triazine.

  • Nucleophilic Aromatic Substitution (SNAr) at the 2-position: The chlorine atom at the 2-position, being part of the electron-deficient triazine ring, is susceptible to nucleophilic displacement. This allows for the introduction of a wide range of substituents, including amines, alcohols, and thiols, which is a common strategy in the development of kinase inhibitors.

  • Palladium-Catalyzed Cross-Coupling Reactions at the 7-position: The bromine atom at the 7-position on the pyrrole ring is an excellent handle for various palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. Common examples include Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.

Applications in Drug Discovery and Medicinal Chemistry

The 7-Bromo-2-chloropyrrolo[2,1-f]triazine core is a valuable starting material for the synthesis of compounds with potential therapeutic applications in several areas:

  • Kinase Inhibitors: The pyrrolo[2,1-f]triazine scaffold has been successfully employed in the design of potent kinase inhibitors.[3] The 2- and 7-positions are often functionalized to interact with the hinge region and the solvent-exposed region of the ATP-binding pocket of various kinases, respectively. The development of novel inhibitors for oncology and inflammatory diseases is a primary focus.

  • Antiviral Agents: Inspired by the success of Remdesivir, the pyrrolo[2,1-f]triazine scaffold continues to be a promising template for the development of new antiviral drugs.[4] Modifications at the 2- and 7-positions can modulate the compound's interaction with viral enzymes, such as polymerases, or other essential viral proteins.

  • Other Therapeutic Areas: The versatility of the pyrrolo[2,1-f]triazine core allows for its exploration in other therapeutic areas, including as anti-inflammatory, antibacterial, and central nervous system (CNS) active agents. The ability to readily diversify the structure makes it an attractive scaffold for high-throughput screening and lead optimization campaigns.

Conclusion

7-Bromo-2-chloropyrrolo[2,1-f]triazine is a strategically important building block in modern medicinal chemistry. Its robust and versatile pyrrolo[2,1-f]triazine core, combined with the orthogonally reactive chloro and bromo substituents, provides a powerful platform for the synthesis of novel and diverse small molecules. The established biological significance of this scaffold, particularly in the fields of virology and oncology, underscores the value of 7-Bromo-2-chloropyrrolo[2,1-f]triazine as a key intermediate in the ongoing quest for new and effective therapeutic agents. Further exploration of its reactivity and its application in the synthesis of targeted libraries of compounds is likely to yield promising drug candidates in the future.

References

  • Lipunova, G. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7796. [Link]

  • Singh, R., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie-Chemical Monthly, 152(1), 1-15. [Link]

  • CP Lab Safety. (n.d.). 7-bromo-2-chloropyrrolo[2, 1-f][1][2][3]triazine, min 97%, 1 gram. Retrieved from [Link]

  • ResearchGate. (2012). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. [Link]

  • MDPI. (2022). A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. [Link]

Sources

Spectroscopic and Mass Spectrometric Characterization of 7-Bromo-2-chloropyrrolo[2,1-f]triazine: A Technical Guide

Spectroscopic and Mass Spectrometric Characterization of 7-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, demonstrating potential in antiviral and kinase inhibition applications.[1] The precise characterization of substituted analogues of this scaffold is paramount for advancing drug discovery and development efforts. This technical guide provides an in-depth analysis of the expected spectroscopic and mass spectrometric features of the key intermediate, 7-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine.

Molecular Structure and Numbering

The structural framework and atom numbering scheme for 7-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine are depicted below. This numbering is crucial for the unambiguous assignment of spectroscopic signals.

Caption: Molecular structure and numbering of 7-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 7-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine is predicted to be relatively simple, exhibiting signals for the three protons on the pyrrolo moiety. The chemical shifts are influenced by the electron-withdrawing effects of the fused triazine ring, the chlorine atom at position 2, and the bromine atom at position 7.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 8.10s-H-4
~ 7.00d~ 4.0H-5
~ 6.80d~ 4.0H-6

Interpretation:

  • H-4: This proton is on the triazine ring and is expected to be the most deshielded due to the electronegativity of the adjacent nitrogen atoms. It is predicted to appear as a singlet.

  • H-5 and H-6: These protons are on the pyrrole ring and are expected to be in the aromatic region. They will likely appear as doublets due to coupling with each other. The bromine at C-7 will influence the chemical shift of H-6.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the hybridisation of the carbon atoms and the electronic effects of the substituents.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 155.0C-2
~ 145.0C-4
~ 135.0C-7a
~ 125.0C-5a
~ 118.0C-6
~ 115.0C-5
~ 110.0C-7

Interpretation:

  • C-2 and C-4: These carbons are part of the triazine ring and are significantly deshielded due to their attachment to nitrogen atoms and, in the case of C-2, the chlorine atom.

  • C-7a and C-5a: These are the bridgehead carbons and their chemical shifts are influenced by the fusion of the two rings.

  • C-5, C-6, and C-7: These carbons belong to the pyrrole ring. The carbon bearing the bromine atom (C-7) is expected to be shielded compared to an unsubstituted carbon due to the heavy atom effect.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For 7-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine, the presence of both bromine and chlorine, each with two major isotopes, will result in a characteristic isotopic pattern for the molecular ion.

Predicted Mass Spectrometry Data

m/zIonPredicted Relative Abundance (%)
231[M]⁺75
233[M+2]⁺100
235[M+4]⁺25

Interpretation:

The molecular ion peak [M]⁺ will appear as a cluster of peaks due to the isotopic distribution of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). The most abundant peak in the cluster will be the [M+2]⁺ ion.

Predicted Fragmentation Pathway:

fragmentationM[C₆H₃BrClN₃]⁺m/z = 231/233/235M_minus_Cl[M-Cl]⁺M->M_minus_Cl- ClM_minus_Br[M-Br]⁺M->M_minus_Br- BrM_minus_N2[M-N₂]⁺M->M_minus_N2- N₂

Caption: A simplified predicted fragmentation pathway for 7-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for a compound such as 7-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 or 500 MHz NMR spectrometer.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 12-16 ppm, pulse width of 30-45 degrees, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, sufficient number of scans for adequate signal intensity.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this type of molecule.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare the isotopic pattern with the theoretical pattern for the proposed elemental formula (C₆H₃BrClN₃). Analyze the fragmentation pattern to support the proposed structure.

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, and mass spectrometric data for 7-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine. While based on theoretical principles and data from related compounds, this information serves as a robust starting point for researchers working on the synthesis and characterization of this important heterocyclic compound. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data.

References

  • Makarov, N. N., Kushnir, S. K., Belskaya, I. I., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7789. [Link]

  • CP Lab Safety. 7-bromo-2-chloropyrrolo[2, 1-f][1][2][3]triazine, min 97%, 1 gram. [Link]

Methodological & Application

Synthesis of 7-Bromo-2-chloropyrrolo[2,1-f]triazine: An Essential Heterocyclic Scaffold for Drug Discovery

Synthesis of 7-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine: An Essential Heterocyclic Scaffold for Drug Discovery

Introduction: The Prominence of the Pyrrolo[2,1-f][1][2][3]triazine Core

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[2][4] Its structural resemblance to purine nucleosides allows for interaction with a variety of biological targets, leading to applications in antiviral and anticancer therapies.[1][2][4] Notably, this scaffold is a key component of the FDA-approved antiviral drug Remdesivir, used in the treatment of COVID-19, and Avapritinib, a kinase inhibitor for cancer therapy.[2][4][5] The development of efficient and versatile synthetic routes to novel substituted pyrrolo[2,1-f][1][2][3]triazines is therefore of significant interest to researchers in drug discovery and development.[6] This application note provides a detailed, step-by-step protocol for the synthesis of 7-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine, a key intermediate for the generation of diverse compound libraries.

The introduction of halogen atoms at specific positions of the pyrrolo[2,1-f][1][2][3]triazine core provides valuable handles for further functionalization through cross-coupling reactions, enabling the exploration of the chemical space around this important scaffold. This guide details a robust and reproducible synthetic strategy starting from a readily available pyrrole derivative.

Synthetic Strategy: A Multi-step Approach to a Dihalogenated Scaffold

The synthesis of 7-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine is approached through a logical, multi-step sequence starting from a suitable pyrrole derivative. The overall strategy involves the initial construction of the pyrrolo[2,1-f][1][2][3]triazin-2-one core, followed by sequential halogenation steps.

The key steps in this synthetic pathway are:

  • Formation of the Pyrrolotriazinone Core: This involves the reaction of an N-aminated pyrrole derivative with a suitable reagent to form the fused triazinone ring system. This method provides a reliable entry into the desired heterocyclic core.

  • Chlorination of the 2-position: The hydroxyl group of the pyrrolotriazinone is converted to a chloro substituent using a standard chlorinating agent such as phosphorus oxychloride (POCl₃). This is a well-established transformation for such heterocyclic systems.

  • Bromination of the 7-position: The final step is the regioselective bromination of the pyrrole ring at the C-7 position using an electrophilic brominating agent like N-bromosuccinimide (NBS). The pyrrole ring is activated towards electrophilic substitution, and the 7-position is often a favored site for halogenation in this scaffold.

This sequential approach allows for the controlled introduction of the two different halogen atoms, providing a versatile intermediate for further synthetic elaborations.

Synthetic_PathwayStartPyrrole DerivativeIntermediate1N-Aminated PyrroleStart->Intermediate1 N-Amination Intermediate2Pyrrolo[2,1-f][1,2,4]triazin-2-oneIntermediate1->Intermediate2 Ring Formation Intermediate32-Chloropyrrolo[2,1-f][1,2,4]triazineIntermediate2->Intermediate3 Chlorination (POCl3) FinalProduct7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazineIntermediate3->FinalProduct Bromination (NBS)

Caption: Synthetic workflow for 7-Bromo-2-chloropyrrolo[2,1-f]triazine.

Detailed Experimental Protocols

Part 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-2-one

This protocol is adapted from established methods for the synthesis of similar pyrrolotriazinone cores.[3]

Materials:

  • N-Aminopyrrole-2-carboxamide (1.0 eq)

  • Triethyl orthoformate (3.0 eq)

  • Acetic acid (catalytic amount)

  • Ethanol (solvent)

  • Sodium hydroxide (for workup)

  • Dichloromethane (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • To a solution of N-aminopyrrole-2-carboxamide in ethanol, add triethyl orthoformate and a catalytic amount of acetic acid.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • To the residue, add a 1M aqueous solution of sodium hydroxide and stir for 30 minutes.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure pyrrolo[2,1-f][1][2][3]triazin-2-one.

Rationale: The reaction proceeds via condensation of the N-amino group with triethyl orthoformate, followed by intramolecular cyclization to form the triazinone ring. Acetic acid catalyzes the initial condensation step.

Part 2: Synthesis of 2-Chloropyrrolo[2,1-f][1][2][3]triazine

Materials:

  • Pyrrolo[2,1-f][1][2][3]triazin-2-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5.0 eq)

  • N,N-Dimethylaniline (catalytic amount)

  • Toluene (solvent)

  • Saturated aqueous sodium bicarbonate solution (for workup)

  • Dichloromethane (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend pyrrolo[2,1-f][1][2][3]triazin-2-one in toluene.

  • Add a catalytic amount of N,N-dimethylaniline, followed by the slow addition of phosphorus oxychloride at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 2-chloropyrrolo[2,1-f][1][2][3]triazine.

Rationale: Phosphorus oxychloride is a powerful chlorinating agent that converts the hydroxyl tautomer of the triazinone into the corresponding chloride. N,N-Dimethylaniline acts as a catalyst to facilitate the reaction.

Part 3: Synthesis of 7-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine

This procedure is based on the known reactivity of the pyrrolo[2,1-f][1][2][3]triazine core towards electrophilic bromination.[2]

Materials:

  • 2-Chloropyrrolo[2,1-f][1][2][3]triazine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Dimethylformamide (DMF) (solvent)

  • Water (for workup)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • Dissolve 2-chloropyrrolo[2,1-f][1][2][3]triazine in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain 7-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine as a solid.

Rationale: The electron-rich pyrrole ring undergoes electrophilic substitution with the bromine cation generated from NBS. The C-7 position is electronically favored for this substitution.

Characterization Data

The final product, 7-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine, should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyExpected Value
Molecular Formula C₆H₃BrClN₃
Molecular Weight 232.46 g/mol
Appearance Off-white to yellow solid
Purity (by HPLC) >95%
¹H NMR (400 MHz, CDCl₃) Expected signals in the aromatic region corresponding to the pyrrole and triazine protons.
¹³C NMR (100 MHz, CDCl₃) Expected signals for the six carbon atoms of the heterocyclic core.
Mass Spectrometry (ESI+) [M+H]⁺ peak at m/z 232.9 and 234.9 (isotopic pattern for Br and Cl).

Note: The exact chemical shifts in NMR spectra will depend on the solvent and concentration. The provided data is an expectation based on similar structures.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation and contact with skin and eyes.

  • Solvents: Dichloromethane, DMF, and other organic solvents are flammable and/or toxic. Handle with care in a fume hood.

  • Always follow standard laboratory safety procedures.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of 7-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine from a pyrrole derivative. The described three-part protocol is based on established and reliable chemical transformations, offering a practical route to this valuable dihalogenated heterocyclic intermediate. The availability of this building block will facilitate the development of novel derivatives of the medicinally important pyrrolo[2,1-f][1][2][3]triazine scaffold, thereby accelerating research in drug discovery.

References

  • Gotor, V., Ferrero, M., & García-Alvarez, J. (2010). Biocatalysis in the Synthesis of Nucleoside Analogues. Chemical Reviews, 110(8), 4569–4624. [Link]

  • Sharma, A., Singh, V. K., & Kumar, P. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-18. [Link]

  • Warren, T. K., Jordan, R., Lo, M. K., Ray, A. S., Mackman, R. L., Soloveva, V., ... & Siegel, D. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys. Nature, 531(7594), 381–385. [Link]

  • Lee, H. J., Li, C. F., & Shaughnessy, K. H. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 168-175. [Link]

  • Drasar, P., & Pouzar, V. (2011). Recent developments in the synthesis of pyrrolo[2,1-f][1][2][3]triazines. Mini-Reviews in Organic Chemistry, 8(4), 366-381. [Link]

  • El-Sayed, W. A., Al-Qalawi, H. R. M., & El-Essawy, F. A. (2018). Synthesis, reactions and biological activity of some new pyrrolo[2,1-f][1][2][3]triazine derivatives. Journal of the Chinese Chemical Society, 65(5), 589-598. [Link]

Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-2-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structural resemblance to purine bases has made it a focal point for the development of novel therapeutics, particularly in the realms of oncology and virology.[1] Derivatives of this scaffold have demonstrated potent activity as kinase inhibitors and are integral components of several antiviral agents.[1] The ability to functionalize this core at specific positions is paramount for the synthesis of diverse compound libraries and the exploration of structure-activity relationships (SAR). The dihalogenated derivative, 7-Bromo-2-chloropyrrolo[2,1-f]triazine, is a key intermediate that allows for selective carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

These application notes provide a comprehensive guide to performing Suzuki-Miyaura coupling reactions using 7-Bromo-2-chloropyrrolo[2,1-f]triazine as the substrate. This powerful and versatile reaction enables the synthesis of 7-aryl-2-chloropyrrolo[2,1-f]triazine derivatives, which are valuable precursors for further chemical elaboration in the development of novel therapeutics.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[4] This reaction is widely employed in both academic and industrial laboratories due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R1-X) R1-Pd(II)-OR(L2) R1-Pd(II)-OR(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-OR(L2) Ligand Exchange (Base, H2O) R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-OR(L2)->R1-Pd(II)-R2(L2) Transmetalation (R2-B(OR)2) R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination (R1-R2)

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

A crucial aspect of the Suzuki coupling is the activation of the organoboron species, which is typically achieved through the addition of a base. This activation increases the nucleophilicity of the organic group attached to boron, facilitating the transmetalation step.[6]

Regioselectivity in the Suzuki Coupling of 7-Bromo-2-chloropyrrolo[2,1-f]triazine

A key consideration when working with dihalogenated substrates is the regioselectivity of the cross-coupling reaction. In the case of 7-Bromo-2-chloropyrrolo[2,1-f]triazine, the relative reactivity of the C-Br and C-Cl bonds will determine the initial site of arylation. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the order I > Br > Cl. Furthermore, the electronic properties of the heterocyclic core play a significant role. In related dihalogenated pyrimidine systems, the more electron-deficient position often exhibits higher reactivity in Suzuki couplings. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more susceptible to coupling than the C2 position.[7]

For the pyrrolo[2,1-f]triazine scaffold, synthetic routes to the closely related 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine show that bromination occurs selectively at the C7 position over the C5 position.[1] Subsequent Suzuki coupling reactions on this analog proceed at the C7-bromo position.[1] This strongly suggests that in 7-Bromo-2-chloropyrrolo[2,1-f]triazine, the C7-bromo bond is the more reactive site for Suzuki coupling under standard conditions, allowing for the selective synthesis of 7-aryl-2-chloropyrrolo[2,1-f]triazine derivatives.

Experimental Protocol: A General Procedure for Suzuki Coupling

The following protocol is a general guideline for the Suzuki-Miyaura coupling of 7-Bromo-2-chloropyrrolo[2,1-f]triazine with various arylboronic acids. It is based on established methodologies for similar heterocyclic systems and should be optimized for specific substrates and desired outcomes.[8]

Materials:

  • 7-Bromo-2-chloropyrrolo[2,1-f]triazine (commercially available, CAS 1233186-50-9)[2]

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 7-Bromo-2-chloropyrrolo[2,1-f]triazine, arylboronic acid, base, and catalyst in a flask. B Evacuate and backfill with inert gas (3x). A->B C Add degassed solvent. B->C D Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature and filter. E->F G Extract with an organic solvent (e.g., EtOAc). F->G H Dry the organic layer and concentrate. G->H I Purify by column chromatography. H->I

Figure 2: General experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry reaction flask, add 7-Bromo-2-chloropyrrolo[2,1-f]triazine (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) to the flask via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting halide.

  • Reaction: Place the flask in a preheated oil bath and heat to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl-2-chloropyrrolo[2,1-f]triazine.

Data Table: Representative Suzuki Coupling Reactions on Related Heterocycles

While specific data for a wide range of Suzuki couplings on 7-Bromo-2-chloropyrrolo[2,1-f]triazine is not extensively published, the following table provides representative examples from closely related bromo-substituted heterocyclic systems to guide reaction optimization.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901285Adapted from[9]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME851692General Protocol
33-Tolylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene100888General Protocol
42-Thiopheneboronic acidPd(OAc)₂ (5) / PPh₃ (10)Na₂CO₃DMF/H₂O1001275General Protocol
54-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901482Adapted from[9]

Note: DME = 1,2-Dimethoxyethane; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; dba = Dibenzylideneacetone; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. Yields are illustrative and will vary depending on the specific substrates and reaction conditions.

Conclusion and Future Perspectives

The Suzuki-Miyaura coupling of 7-Bromo-2-chloropyrrolo[2,1-f]triazine provides a robust and versatile method for the synthesis of a diverse array of 7-aryl derivatives. The expected regioselective coupling at the C7-bromo position allows for the targeted introduction of various aryl and heteroaryl moieties, which is a critical step in the development of novel drug candidates based on the pyrrolo[2,1-f][1][2][3]triazine scaffold. The protocol provided herein serves as a solid starting point for researchers in this field. Further optimization of catalysts, ligands, bases, and solvents may be necessary to achieve optimal results for specific substrate combinations. The resulting 7-aryl-2-chloropyrrolo[2,1-f]triazines are valuable intermediates that can undergo subsequent cross-coupling reactions or nucleophilic substitutions at the C2-chloro position, enabling the synthesis of highly functionalized and complex molecules for biological evaluation.

References

  • Kaur, R., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity, 25(3), 1595-1614. Available at: [Link]

  • CP Lab Safety. (n.d.). 7-bromo-2-chloropyrrolo[2, 1-f][1][2][3]triazine, min 97%, 1 gram. Retrieved from [Link]

  • Marsault, E., & Peterson, M. L. (Eds.). (2017). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. In Drug Development. IntechOpen. Available at: [Link]

  • Rojas-Guevara, J., et al. (2022). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1][3]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Molecules, 27(15), 4983. Available at: [Link]

  • Kumar, S., et al. (2016). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. Chemical Communications, 52(56), 8717-8720. Available at: [Link]

  • Mészáros, Á., et al. (2023). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Chemistry – A European Journal, e202302723. Available at: [Link]

  • Omae, I. (2012). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 3(11), 3179-3186. Available at: [Link]

  • Gाल, M., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(19), 3531. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5557. Available at: [Link]

  • Kalmode, H. P., et al. (2021). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. RSC Advances, 11(53), 33261-33276. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chen, W., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 23(10), 2469. Available at: [Link]

  • Lee, S., et al. (2023). Regioselective Access to 1,2,4-Triazole-Fused N-Heterocycle, Pyrrolo[1,2- a][1][2][3]triazolo[5,1- c]pyrazine, via Double Dehydrative Cyclizations. The Journal of Organic Chemistry, 88(17), 12135-12145. Available at: [Link]

  • Ali, M. A., et al. (2008). Palladium-catalyzed regioselective arylation of imidazo[1,2-b][1][2][3]triazine: synthesis of an alpha 2/3-selective GABA agonist. The Journal of Organic Chemistry, 73(18), 7294-7300. Available at: [Link]

  • Weinberg, L. R., et al. (2011). 2,7-Pyrrolo[2,1-f][1][2][3]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 21(24), 7325-7330. Available at: [Link]

Sources

Application Notes & Protocols: A Fragment-Based Approach to Kinase Inhibitor Discovery Using the Pyrrolo[2,1-f]triazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Pyrrolo[2,1-f]triazine Fragments in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a class of enzymes critical to cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery.[1] Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS), offering a more efficient exploration of chemical space and often yielding leads with superior physicochemical properties.[2]

This guide details a comprehensive protocol for the discovery and early-stage development of kinase inhibitors, leveraging the unique potential of the pyrrolo[2,1-f]triazine scaffold. This fused heterocycle is a "privileged structure," meaning it is a molecular framework capable of binding to multiple biological targets.[1][3] Its presence in FDA-approved kinase inhibitors, such as the potent and selective avapritinib, underscores its clinical relevance and utility in designing next-generation therapeutics.[1]

Our approach is rooted in the principles of FBDD: beginning with low-molecular-weight fragments to identify high-quality, ligand-efficient hits. These initial binding events are then meticulously validated and elaborated through a multi-parametric cascade of biochemical, biophysical, and cellular assays, guiding a rational, structure-informed lead optimization process.

Section 1: Assembling the Pyrrolo[2,1-f]triazine Fragment Library

The success of any FBDD campaign is contingent on the quality and diversity of the fragment library. The pyrrolo[2,1-f]triazine core provides a rigid and synthetically tractable starting point.

Rationale for Scaffold Selection

The pyrrolo[2,1-f]triazine scaffold is an analog of purines, the core of ATP.[3] This inherent similarity provides a strong starting point for competitive inhibition at the kinase hinge region, a common binding motif for many successful kinase inhibitors. Its fused ring system offers a three-dimensional architecture that can be functionalized at multiple vectors to probe different pockets within the ATP-binding site, facilitating the development of highly selective inhibitors.[1][4]

Fragment Design Principles: The "Rule of Three"

To ensure optimal biophysical behavior and provide ample room for subsequent chemical elaboration, fragments should adhere to the "Rule of Three":

ParameterRecommended ValueRationale
Molecular Weight (MW) < 300 DaEnsures fragments are small and simple, maximizing the chance of efficient binding.
cLogP ≤ 3Maintains adequate aqueous solubility, crucial for biophysical screening methods.
Hydrogen Bond Donors ≤ 3Avoids excessive desolvation penalties upon binding.
Hydrogen Bond Acceptors ≤ 3Avoids excessive desolvation penalties upon binding.
Rotatable Bonds ≤ 3Reduces entropic penalty upon binding, leading to higher ligand efficiency.

Table 1: The "Rule of Three" guidelines for fragment library design.

Synthetic Strategy Overview

A diverse library can be generated through various established synthetic routes, allowing for decoration of the core scaffold.[4][5] A common and effective approach involves the multi-step synthesis starting from substituted pyrrole derivatives, which can be N-aminated and subsequently cyclized to form the triazine ring.[4] This allows for the introduction of diverse chemical moieties at key positions, creating a library with varied steric and electronic properties.

Caption: General synthetic workflow for the pyrrolo[2,1-f]triazine fragment library.

Section 2: The Screening Cascade: From Primary Hits to Validated Fragments

A tiered screening approach is essential to efficiently identify and validate genuine fragment hits while eliminating artifacts. The workflow prioritizes high-throughput biochemical or biophysical methods for the primary screen, followed by more detailed orthogonal validation of the initial hits.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Cellular Confirmation FragmentLibrary Pyrrolo[2,1-f]triazine Fragment Library (N~500-2000) PrimaryScreen Primary Screen: Biochemical (TR-FRET) or Biophysical (SPR) FragmentLibrary->PrimaryScreen InitialHits Initial Hits (Weak Binders) PrimaryScreen->InitialHits OrthogonalValidation Orthogonal Validation: Isothermal Titration Calorimetry (ITC) InitialHits->OrthogonalValidation ValidatedHits Validated Fragment Hits (Confirmed Binders with Thermodynamic Data) OrthogonalValidation->ValidatedHits CellularAssay Cell-Based Assay: Target Engagement (NanoBRET) ValidatedHits->CellularAssay ConfirmedHits Confirmed Hits with Cellular Activity CellularAssay->ConfirmedHits LeadOpt Lead Optimization ConfirmedHits->LeadOpt Proceed to Lead Optimization

Caption: A tiered screening cascade for fragment-based kinase inhibitor discovery.

Primary Screening: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust, high-throughput biochemical assay that measures kinase activity by detecting the phosphorylation of a substrate. It is less prone to interference from colored or fluorescent compounds compared to other fluorescence-based methods.[6]

Principle: A terbium (Tb)-labeled antibody (donor) binds to a phosphorylated, fluorescein-labeled substrate (acceptor). When the kinase is active, it phosphorylates the substrate, bringing the donor and acceptor into proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor prevents substrate phosphorylation, leading to a decrease in the FRET signal.

Detailed Protocol: TR-FRET Kinase Activity Assay

  • Reagent Preparation:

    • Kinase Reaction Buffer (1X): 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[7] Prepare fresh.

    • ATP Solution: Prepare a stock solution (e.g., 10 mM) in water and dilute in Kinase Reaction Buffer to the desired final concentration (typically at the Kₘ of the target kinase).

    • Substrate Solution: Dilute the fluorescein-labeled peptide substrate in Kinase Reaction Buffer to the desired final concentration (e.g., 200 nM).[7]

    • Kinase Solution: Dilute the target kinase in Kinase Reaction Buffer to a concentration determined by an initial enzyme titration (typically the EC₈₀).

    • Fragment Compounds: Prepare a stock plate of fragments dissolved in 100% DMSO. Create an intermediate plate by diluting fragments in Kinase Reaction Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Stop/Detection Solution: TR-FRET Dilution Buffer containing 20 mM EDTA and 4 nM Tb-labeled phospho-specific antibody.[7][8]

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of fragment compound solution (or DMSO for controls) to the assay wells.

    • Add 2.5 µL of the kinase solution to all wells.

    • Initiate the kinase reaction by adding 5 µL of the ATP/Substrate mixture.

    • Seal the plate and incubate for 60 minutes at room temperature.[7][8]

    • Stop the reaction by adding 10 µL of the Stop/Detection Solution.

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.[8]

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 495 nm for donor and 520 nm for acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Identify initial hits as fragments that cause a statistically significant reduction in the TR-FRET signal (e.g., >3 standard deviations from the mean of the DMSO controls).

Alternative Primary Screen: Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique that provides real-time, label-free detection of binding events.[9] It is highly sensitive and can detect the weak interactions typical of fragments.

Principle: The target kinase is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the kinase causes a change in the refractive index at the sensor surface, which is detected as a change in resonance units (RU).

Detailed Protocol: SPR Fragment Screening

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) at a flow rate of 5 µL/min for 420 seconds.[10]

    • Immobilize the target kinase (typically 5-20 µg/mL in 10 mM sodium acetate, pH 5.0) to the desired density (e.g., 3000-5000 RU for initial screening).[10]

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 600-900 seconds.[10]

    • A reference flow cell should be prepared similarly but without the kinase to subtract non-specific binding and bulk refractive index effects.

  • Screening Procedure:

    • Prepare fragment solutions in a running buffer (e.g., PBS or HEPES with 0.05% P20 surfactant and a matched concentration of DMSO, typically 1-2%).[11]

    • Inject each fragment over the kinase and reference flow cells at a single high concentration (e.g., 100-200 µM).

    • Monitor the binding response (RU) in real-time.

    • After each injection, regenerate the surface with a short pulse of a mild regeneration solution (e.g., low pH glycine or high salt buffer) if necessary.

  • Data Analysis and Hit Selection:

    • Subtract the signal from the reference flow cell from the signal from the active flow cell.

    • Identify hits based on a response significantly above the noise level.

    • Validate hits by re-testing in a dose-response format to confirm binding is saturable.

    • Calculate Ligand Efficiency (LE) for each hit to prioritize fragments that bind efficiently relative to their size.

Hit Validation: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing binding thermodynamics. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₐ, ΔH, ΔS) in a single experiment. This orthogonal validation is crucial to confirm that the hits from the primary screen are genuine binders and not assay artifacts.

Principle: A solution of the fragment is titrated into a solution containing the target kinase in the calorimeter cell. The instrument measures the minute temperature changes that occur upon binding.

Detailed Protocol: ITC for Fragment Validation

  • Sample Preparation:

    • Dialyze the purified kinase extensively against the ITC running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Dissolve the fragment in the final dialysis buffer to the highest possible concentration. Ensure the DMSO concentration is identical in both the protein and fragment solutions.

    • Thoroughly degas both solutions before loading into the calorimeter.

  • ITC Experiment:

    • Load the kinase into the sample cell at a concentration typically 10-20 times the expected K₋. For weak fragments, this may not be feasible, and higher concentrations are used.

    • Load the fragment into the injection syringe at a concentration 10-15 times that of the kinase.

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial small injection (e.g., 0.5 µL) to account for dilution effects, followed by a series of injections (e.g., 20-30 injections of 2 µL each) to achieve saturation.

  • Data Interpretation:

    • Integrate the raw heat-burst data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of fragment to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (K₋), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

    • A confirmed hit will show a clear, saturable binding isotherm.

Fragment IDPrimary Screen (TR-FRET % Inhibition @ 100µM)ITC Validation (K₋)Ligand Efficiency (LE)
PTZ-00145%150 µM0.35
PTZ-00212%> 1 mM (No Binding)N/A
PTZ-00362%85 µM0.41
PTZ-00451%220 µM0.32

Table 2: Example data summary for hit validation. Hits are prioritized based on both binding affinity (K₋) and ligand efficiency.

Section 3: Cellular Confirmation of Target Engagement

Biochemical and biophysical assays, while essential, are conducted in artificial systems. It is critical to confirm that a fragment can engage its target in the complex environment of a living cell.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in live cells.[12]

Principle: The target kinase is expressed in cells as a fusion with the bright NanoLuc® luciferase. A cell-permeable fluorescent tracer, which is a known ligand for the kinase, is added to the cells. The tracer binds to the NanoLuc®-kinase fusion protein, and when a substrate for NanoLuc® is added, BRET occurs between the luciferase and the fluorescent tracer. An unlabeled test compound that binds to the kinase will compete with the tracer, disrupting BRET and causing a loss of signal.[12]

Detailed Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase-NanoLuc® fusion protein.

    • Plate the transfected cells in a 384-well, white-bottom plate and incubate for 20-24 hours.

  • Assay Procedure:

    • Prepare serial dilutions of the validated fragment hits in Opti-MEM.

    • Add the diluted fragments to the cells.

    • Add the NanoBRET™ Kinase Tracer at a pre-determined concentration.

    • Equilibrate the plate at 37°C in a CO₂ incubator for 2 hours.

    • Prepare the detection reagent by adding Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to Opti-MEM.

    • Add the detection reagent to the wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the ratio against the fragment concentration and fit to a sigmoidal dose-response curve to determine the cellular IC₅₀ value. This value reflects the concentration of the compound required to displace 50% of the tracer from the target kinase in living cells.

Section 4: From Fragment to Lead: The Path of Medicinal Chemistry

Once high-quality, cell-active fragments are identified, the goal is to evolve them into potent, selective, and drug-like lead compounds. This is achieved through structure-guided medicinal chemistry.

Structure-Guided Optimization

Obtaining a high-resolution crystal structure of the target kinase in complex with the validated fragment is invaluable. This structural information reveals the precise binding mode and identifies unoccupied pockets adjacent to the fragment, providing a roadmap for optimization.

Fragment Elaboration Strategies
  • Fragment Growing: This is the most common strategy, where synthetic chemistry is used to add functional groups to the fragment core, extending it into nearby pockets to form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions). For a pyrrolo[2,1-f]triazine fragment bound in the hinge region, "growing" could involve adding substituents that target the ribose-binding pocket or the solvent-exposed region.[13]

  • Fragment Merging: If two different fragments are found to bind in adjacent pockets, a new molecule can be designed that incorporates the key features of both fragments into a single, more potent compound.

  • Fragment Linking: Similar to merging, if two fragments bind to distinct but nearby sites, they can be connected via a chemical linker of appropriate length and flexibility.

Caption: The iterative cycle of structure-guided lead optimization.

Section 5: Early ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to ensure that the developed leads have the potential to become viable drugs. Integrating these assays early in the hit-to-lead stage helps to de-risk projects and avoid costly late-stage failures.

A standard panel of in vitro assays should be employed:

Assay CategorySpecific AssayPurpose
Physicochemical Kinetic/Thermodynamic SolubilityAssesses solubility in physiological buffers.
LogD₇.₄Measures lipophilicity at physiological pH.
Absorption Caco-2/MDCK PermeabilityPredicts intestinal absorption and blood-brain barrier penetration.
Metabolism Microsomal Stability (Human, Rat)Measures metabolic stability in liver microsomes.
CYP450 Inhibition PanelIdentifies potential for drug-drug interactions.
Distribution Plasma Protein BindingDetermines the fraction of compound bound to plasma proteins.
Toxicity Cytotoxicity (e.g., HepG2 cells)Assesses general cellular toxicity.

Table 3: A recommended panel of early ADME-Tox assays for kinase inhibitor candidates.[14][15][16]

Conclusion

The protocol outlined in this document provides a robust and comprehensive framework for the discovery of novel kinase inhibitors using a fragment-based approach centered on the privileged pyrrolo[2,1-f]triazine scaffold. By integrating high-throughput biochemical screening, rigorous biophysical validation, and early-stage cellular and ADME-Tox profiling, this strategy enables the efficient identification and optimization of high-quality lead compounds. The emphasis on understanding the underlying biophysics of molecular recognition and confirming target engagement in a physiological context provides a solid foundation for developing selective, potent, and ultimately, effective therapeutic agents.

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  • ResearchGate. (n.d.). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. Retrieved from [Link]

  • News-Medical.Net. (2015). Using ITC Technique for Characterization of Protein-Protein Interactions. Retrieved from [Link]

  • Bajar, B. T., et al. (2016). Overcoming Limitations of FRET Measurements. ACS Chemical Biology, 11(7), 1776-1787. Retrieved from [Link]

  • Spurgeon, B. E., et al. (2024). Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. bioRxiv. Retrieved from [Link]

  • IQVIA. (n.d.). Early Hit-to-Lead ADME screening bundle. Retrieved from [Link]

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Application Note: Strategic Derivatization of 7-Bromo-2-chloropyrrolo[2,1-f]triazine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of several clinically important molecules.[1][4] Its structural resemblance to purine bases has made it a valuable template for the design of a wide range of therapeutic agents, including antiviral drugs like Remdesivir and various kinase inhibitors targeting oncogenic pathways.[1][3] The development of potent and selective drug candidates often relies on extensive Structure-Activity Relationship (SAR) studies, which involve the systematic modification of a lead compound to understand the impact of different substituents on its biological activity.

The di-halogenated compound, 7-Bromo-2-chloropyrrolo[2,1-f]triazine (CAS No: 1233186-50-9), is a versatile starting material for generating a diverse library of analogues for SAR studies.[5] The differential reactivity of the bromine and chlorine substituents at the C7 and C2 positions, respectively, allows for selective and sequential functionalization. This application note provides a detailed guide for researchers on the strategic derivatization of this scaffold using modern cross-coupling and substitution chemistries. We will explore the underlying principles of selective functionalization and provide detailed protocols for key reactions, enabling the generation of novel compounds for drug discovery programs.

Strategic Approach to Derivatization

The key to the effective use of 7-Bromo-2-chloropyrrolo[2,1-f]triazine lies in the controlled and selective modification of its two halogenated positions. The electronic properties of the pyrrolo[2,1-f]triazine ring system, coupled with the inherent reactivity differences between C-Br and C-Cl bonds, provide a roadmap for this selective derivatization.

Generally, in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings, the reactivity of aryl halides follows the order: I > Br > Cl. This principle allows for the preferential reaction at the more reactive C7-bromo position under conditions that leave the C2-chloro group intact. Subsequent derivatization of the C2-chloro position can then be achieved under more forcing conditions or by employing a different catalytic system.

Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing nature of the triazine ring makes the C2 and C4 positions susceptible to nucleophilic attack. The chloro group at C2 is therefore a prime site for displacement by various nucleophiles.

This differential reactivity allows for a logical and stepwise approach to building molecular complexity, as illustrated in the workflow below.

G cluster_c7 C7 Derivatization (Higher Reactivity in Cross-Coupling) cluster_c2 C2 Derivatization start 7-Bromo-2-chloropyrrolo[2,1-f]triazine suzuki_c7 Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki_c7 Pd-catalyzed sonogashira_c7 Sonogashira Coupling (Terminal Alkynes) start->sonogashira_c7 Pd/Cu-catalyzed heck_c7 Heck Coupling (Alkenes) start->heck_c7 Pd-catalyzed intermediate 7-Aryl/Alkenyl/Alkynyl-2-chloropyrrolo[2,1-f]triazine suzuki_c7->intermediate sonogashira_c7->intermediate heck_c7->intermediate buchwald_c2 Buchwald-Hartwig Amination (Amines) final_product 2,7-Disubstituted Pyrrolo[2,1-f]triazines buchwald_c2->final_product snar_c2 Nucleophilic Aromatic Substitution (Alcohols, Thiols) snar_c2->final_product suzuki_c2 Suzuki-Miyaura Coupling (More forcing conditions) suzuki_c2->final_product intermediate->buchwald_c2 intermediate->snar_c2 intermediate->suzuki_c2

Caption: General workflow for the sequential derivatization of 7-Bromo-2-chloropyrrolo[2,1-f]triazine.

Protocols for Derivatization

The following protocols are provided as general guidelines. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C7-Position

This protocol facilitates the introduction of aryl or heteroaryl moieties at the C7 position, leveraging the higher reactivity of the C-Br bond.

Rationale: The choice of a suitable palladium catalyst and base is crucial for efficient coupling while minimizing side reactions such as debromination or reaction at the C2-chloro position.[4][6] Catalysts like Pd(PPh3)4 or PdCl2(dppf) are often effective.[7]

Step-by-Step Methodology:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 7-Bromo-2-chloropyrrolo[2,1-f]triazine (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq.).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture with stirring at a temperature ranging from 80°C to 100°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 7-aryl-2-chloropyrrolo[2,1-f]triazine derivative.

Protocol 2: Buchwald-Hartwig Amination at the C2-Position

Following derivatization at C7, the remaining chloro group at C2 can be functionalized with a variety of primary or secondary amines via Buchwald-Hartwig amination.

Rationale: This reaction typically requires a palladium catalyst with a specialized phosphine ligand (e.g., BINAP, XPhos) and a strong base to facilitate the catalytic cycle.[8][9][10] The choice of ligand is critical and often substrate-dependent.

Step-by-Step Methodology:

  • To a dry reaction vessel under an inert atmosphere, add the 7-substituted-2-chloropyrrolo[2,1-f]triazine (1.0 eq.), the desired amine (1.2-2.0 eq.), a palladium catalyst (e.g., Pd2(dba)3, 0.02-0.05 eq.), a phosphine ligand (e.g., XPhos or BINAP, 0.04-0.10 eq.), and a strong base (e.g., NaOtBu or K3PO4, 1.5-2.5 eq.).

  • Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture with stirring at a temperature ranging from 90°C to 120°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 2,7-disubstituted pyrrolo[2,1-f]triazine.

Structure-Activity Relationship (SAR) Insights

The 2,7-disubstituted pyrrolo[2,1-f]triazine scaffold has been extensively explored as a kinase inhibitor platform.[5][11] SAR studies have revealed key structural features that govern potency and selectivity.

  • C2-Anilino Substituent: The aniline moiety at the C2 position often acts as a hinge-binder, forming critical hydrogen bonds with the kinase hinge region. Substitutions on this aniline ring can significantly impact potency and selectivity. For instance, in a series of ALK inhibitors, specific substitutions on the C2-aniline were crucial for achieving nanomolar potency.[11]

  • C7-Aryl/Heteroaryl Substituent: The substituent at the C7 position typically extends into the solvent-exposed region of the ATP-binding pocket. This position is amenable to significant modifications to optimize pharmacokinetic properties, such as solubility and metabolic stability, and to gain additional interactions with the protein.[11][12]

The following table summarizes representative SAR data for 2,7-disubstituted pyrrolo[2,1-f]triazine derivatives as kinase inhibitors.

Compound IDC2-SubstituentC7-SubstituentTarget KinaseIC50 (nM)
A 2,6-dichloro-3,5-dimethoxyaniline1-(piperidin-4-yl)-1H-pyrazol-4-ylALK10
B 2-methoxy-4-(4-methylpiperazin-1-yl)aniline1H-indazol-6-ylALK3
C 3-ethynylaniline4-(morpholinomethyl)phenylVEGFR-223
D 4-phenoxyaniline3-(dimethylamino)phenylc-Met5.0

Data compiled from publicly available medicinal chemistry literature for illustrative purposes.

Synthesis of Starting Material: 7-Bromo-2-chloropyrrolo[2,1-f]triazine

A plausible synthetic route to 7-Bromo-2-chloropyrrolo[2,1-f]triazine can be adapted from literature procedures for related pyrrolotriazines.[1] A general approach involves the construction of the pyrrolotriazine core followed by sequential halogenation.

G pyrrole Pyrrole Derivative amination N-Amination pyrrole->amination aminopyrrole N-Aminopyrrole amination->aminopyrrole cyclization Cyclization pyrrolotriazinone Pyrrolotriazinone cyclization->pyrrolotriazinone chlorination Chlorination (e.g., POCl3) chloropyrrolotriazine 2-Chloropyrrolo[2,1-f]triazine chlorination->chloropyrrolotriazine bromination Bromination (e.g., NBS) final_product 7-Bromo-2-chloropyrrolo[2,1-f]triazine bromination->final_product aminopyrrole->cyclization pyrrolotriazinone->chlorination chloropyrrolotriazine->bromination

Caption: Plausible synthetic workflow for 7-Bromo-2-chloropyrrolo[2,1-f]triazine.

Characterization of Derivatives

All synthesized compounds should be fully characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

7-Bromo-2-chloropyrrolo[2,1-f]triazine is a highly valuable and versatile building block for the synthesis of novel bioactive compounds. The differential reactivity of its two halogen substituents allows for a strategic and controlled approach to derivatization, enabling the systematic exploration of chemical space for SAR studies. The protocols and strategies outlined in this application note provide a solid foundation for researchers to generate diverse libraries of pyrrolo[2,1-f]triazine analogues, accelerating the discovery of new therapeutic agents.

References

  • Shaikh, A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(3), 281-301. [Link]

  • ResearchGate. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Retrieved from [Link]

  • Potashman, M. H., et al. (2011). 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines: new variant of an old template and application to the discovery of anaplastic lymphoma kinase (ALK) inhibitors with in vivo antitumor activity. Journal of Medicinal Chemistry, 54(18), 6247-6261. [Link]

  • Singh, H., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(15), 1369-1389. [Link]

  • Pereira, V. R. D., et al. (2025). Pyrrolo[2,1‐f][1][2][3]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. European Journal of Organic Chemistry. [Link]

  • Li, Q., et al. (2020). Synthesis and Antitumor Activity of C-7-Alkynylated and Arylated Pyrrolotriazine C-Ribonucleosides. ACS Medicinal Chemistry Letters, 11(8), 1605-1610. [Link]

  • CP Lab Safety. (n.d.). 7-bromo-2-chloropyrrolo[2, 1-f][1][2][3]triazine, min 97%, 1 gram. Retrieved from [Link]

  • Szych, Ł., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385. [Link]

  • Google Patents. (2024). CN118613486A - 2,7-Substituted Pyrrolo[2,1-F][1][2][3]Triazines with Protein Kinase Inhibitory Activity. Retrieved from

  • Diva-Portal.org. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • University of Sheffield. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Retrieved from [Link]

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Retrieved from [Link]

  • ResearchGate. (2019). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]

Sources

Application Note: Strategic Use of 7-Bromo-2-chloropyrrolo[2,1-f]triazine for Solid-Phase Synthesis of Novel Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolo[2,1-f]triazine Scaffold and Its Significance

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine nucleosides has made it a valuable framework for the development of various therapeutic agents, including kinase inhibitors and antiviral drugs.[1][3] Notably, this scaffold is a key component of the FDA-approved antiviral drug Remdesivir and the kinase inhibitor Avapritinib.[3] The strategic derivatization of the pyrrolo[2,1-f]triazine core allows for the fine-tuning of its pharmacological properties, making it a highly sought-after building block in drug discovery programs.[2][4]

This application note provides a detailed guide to the utilization of 7-Bromo-2-chloropyrrolo[2,1-f]triazine in solid-phase synthesis (SPS). The orthogonal reactivity of the chloro and bromo substituents at the C2 and C7 positions, respectively, offers a versatile platform for the divergent synthesis of novel compound libraries. This guide will cover the fundamental properties of the reagent, strategic considerations for solid-phase chemistry, and detailed, step-by-step protocols for the synthesis of disubstituted pyrrolo[2,1-f]triazine derivatives on a solid support.

Properties of 7-Bromo-2-chloropyrrolo[2,1-f]triazine

A thorough understanding of the physicochemical properties of 7-Bromo-2-chloropyrrolo[2,1-f]triazine is crucial for its effective application in solid-phase synthesis.

PropertyValueSource
CAS Number 1233186-50-9[5][6]
Molecular Formula C₆H₃BrClN₃[5][6]
Molecular Weight 232.47 g/mol [5][6]
Purity Typically ≥95%[5]
Appearance Off-white to light yellow solid-
Storage 4°C, sealed storage, away from moisture[5]

Safety Information: 7-Bromo-2-chloropyrrolo[2,1-f]triazine should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified as a warning-level hazard with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

Strategic Application in Solid-Phase Synthesis

The unique substitution pattern of 7-Bromo-2-chloropyrrolo[2,1-f]triazine allows for a sequential and regioselective diversification strategy on a solid support. The chlorine atom at the C2 position is more susceptible to nucleophilic aromatic substitution (SNA) than the bromine atom at the C7 position. This differential reactivity is the cornerstone of its utility in solid-phase library synthesis.

The general workflow for utilizing this building block in solid-phase synthesis can be conceptualized as follows:

sps_workflow Resin 1. Resin Selection & Linker Attachment Loading 2. Loading of Pyrrolotriazine (via C2 or C7) Resin->Loading Diversification1 3. First Diversification (e.g., C2 Nucleophilic Substitution) Loading->Diversification1 Diversification2 4. Second Diversification (e.g., C7 Suzuki Coupling) Diversification1->Diversification2 Cleavage 5. Cleavage from Resin Diversification2->Cleavage Purification 6. Purification & Analysis Cleavage->Purification

Caption: General workflow for solid-phase synthesis using 7-Bromo-2-chloropyrrolo[2,1-f]triazine.

Detailed Protocols

The following protocols are designed to be adaptable and may require optimization based on the specific resin, linker, and building blocks used.

Protocol 1: Immobilization of 7-Bromo-2-chloropyrrolo[2,1-f]triazine onto a Solid Support

This protocol describes the immobilization of the pyrrolotriazine scaffold onto a Rink Amide resin via a nucleophilic substitution at the C2 position with an amino-functionalized linker.

Materials:

  • 7-Bromo-2-chloropyrrolo[2,1-f]triazine

  • Rink Amide AM resin (or other suitable amino-functionalized resin)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel. Drain the DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the linker.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Coupling Reaction:

    • Dissolve 7-Bromo-2-chloropyrrolo[2,1-f]triazine (3-5 equivalents relative to resin loading) in DMF.

    • Add DIPEA (5-7 equivalents) to the solution.

    • Add the solution to the swollen and deprotected resin.

    • Agitate the reaction mixture at room temperature for 12-24 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Verification of Loading (Optional but Recommended): A small sample of the resin can be cleaved and the product analyzed by LC-MS to confirm successful immobilization.

Protocol 2: Diversification at the C7 Position via Suzuki Coupling

This protocol outlines the diversification of the resin-bound 7-bromo-pyrrolotriazine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Resin-bound 7-bromo-pyrrolotriazine from Protocol 1

  • Aryl or heteroaryl boronic acid (3-5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 equivalents)

  • Base (e.g., 2M aqueous Na₂CO₃ or K₂CO₃)

  • Solvent system (e.g., DMF/H₂O or Dioxane/H₂O)

Procedure:

  • Resin Swelling: Swell the resin in the chosen reaction solvent (e.g., DMF) for 1 hour.

  • Reaction Setup:

    • In a separate flask, dissolve the boronic acid in the reaction solvent.

    • Add the aqueous base to the boronic acid solution.

    • Add the palladium catalyst to this mixture and briefly degas with argon or nitrogen.

  • Coupling Reaction:

    • Add the prepared reaction mixture to the swollen resin.

    • Heat the reaction mixture to 80-100 °C and agitate for 4-12 hours under an inert atmosphere.

  • Washing:

    • Cool the reaction vessel to room temperature and drain the reaction mixture.

    • Wash the resin with the reaction solvent (3x), water (3x), DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

suzuki_coupling cluster_0 Solid-Phase Suzuki Coupling Resin_Bound Resin-Bound 7-Bromo-pyrrolotriazine Product Resin-Bound 7-Aryl-pyrrolotriazine Resin_Bound->Product Coupling Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Product Catalyst Pd(0) Catalyst Catalyst->Product Base Aqueous Base Base->Product

Caption: Key components of the solid-phase Suzuki coupling reaction.

Protocol 3: Cleavage from the Resin and Final Product Isolation

This protocol describes the cleavage of the final compound from the Rink Amide resin to yield a primary amide.

Materials:

  • Diversified resin from Protocol 2

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the dry, diversified resin in a suitable reaction vessel.

  • Cleavage:

    • Add the cleavage cocktail to the resin.

    • Agitate at room temperature for 2-4 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates.

  • Precipitation:

    • Add the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (10-20 times the volume of TFA).

    • A precipitate of the crude product should form.

  • Purification:

    • Centrifuge the mixture and decant the ether.

    • Wash the precipitate with cold ether (2x).

    • Dry the crude product under vacuum.

    • Purify the crude product by preparative HPLC.

Conclusion

7-Bromo-2-chloropyrrolo[2,1-f]triazine is a highly valuable and versatile building block for the solid-phase synthesis of diverse compound libraries. Its differential reactivity allows for a controlled, stepwise introduction of molecular diversity at two distinct positions of the privileged pyrrolotriazine scaffold. The protocols outlined in this application note provide a robust framework for researchers to leverage this reagent in their drug discovery efforts, enabling the efficient generation of novel molecules for biological screening.

References

  • Shaikh, A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-17. Available at: [Link]

  • Venkataswamy, G., et al. (2015). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development, 19(7), 848-857. Available at: [Link]

  • Krylova, N. S., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7709. Available at: [Link]

  • Kumar, A., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(8), 1505-1524. Available at: [Link]

  • Wang, Y., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(5), 1641-1653. Available at: [Link]

  • Warren, J. D., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development, 26(1), 126-132. Available at: [Link]

  • CP Lab Safety. (n.d.). 7-bromo-2-chloropyrrolo[2, 1-f][1][2][3]triazine, min 97%, 1 gram. Retrieved from [Link]

  • Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
  • Kumar, A., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 868. Available at: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Sharma, G., et al. (2022). Computational Design of Pyrrolo[2,1‐f]triazine‐Based Dual Wild‐Type/Mutant EGFR Inhibitors: Pharmacophore Modelling, 3D ‐ QSAR , Quantum Chemistry, and Post‐ MD Studies for Breast Cancer Therapeutics. ChemistrySelect, 7(41), e202202681.
  • Singh, U. P., et al. (2021). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1][3]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Molecules, 26(23), 7352.

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Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-deficient heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these often-tricky substrates. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting common issues, grounded in mechanistic understanding.

Troubleshooting Guide: From Failed Reactions to High Yields

Navigating the complexities of Suzuki couplings with electron-deficient heterocycles requires a systematic approach. The following guide, presented in a question-and-answer format, addresses the most common failure modes and offers validated solutions.

My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?

Low or no conversion is the most frequent issue. The root cause often lies in one of three areas: the catalyst's activity, the stability of the boronic acid derivative, or suboptimal reaction conditions.

1. Is Your Catalyst Being Poisoned?

Electron-deficient heterocycles, particularly those containing nitrogen or sulfur, are notorious for acting as Lewis bases that can coordinate to the palladium center and inhibit catalysis.[1][2]

  • The Problem: The lone pair of electrons on a heteroatom (e.g., the nitrogen in pyridine) can bind strongly to the palladium catalyst, leading to deactivation.[1][3] This is a common issue with unprotected nitrogen-rich heterocycles like indazoles and pyrazoles.[4]

  • The Solution:

    • Use of Additives: The addition of a Lewis acid, such as trimethyl borate (B(OMe)₃), can be highly effective. It is thought to competitively bind to the Lewis basic sites on the heterocycle, preventing them from poisoning the palladium catalyst.[1][2]

    • Ligand Selection: Employing bulky, electron-rich phosphine ligands like SPhos, XPhos, or N-heterocyclic carbene (NHC) ligands can sterically hinder the coordination of the heterocycle to the palladium center.[4][5][6] These ligands also promote the desired oxidative addition and reductive elimination steps.[7]

    • Catalyst Pre-activation: Ensure your active Pd(0) species is efficiently generated. Some precatalysts, like PEPPSI-type catalysts, generate Pd(II) which needs to be reduced in situ, potentially leading to side reactions if not controlled.[1]

2. Is Your Boronic Acid Decomposing?

Protodeboronation, the cleavage of the C-B bond by a proton source, is a significant side reaction, especially with electron-deficient heteroarylboronic acids.[1][8]

  • The Problem: The presence of water, often introduced with hydrated bases or wet solvents, can lead to the replacement of the boronic acid group with a hydrogen atom, reducing the amount of nucleophile available for the cross-coupling.[1]

  • The Solution:

    • Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can significantly suppress protodeboronation.[1][2] This involves using anhydrous solvents and bases.

    • Boronic Esters: Boronic esters, such as pinacol or neopentyl esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[1][8][9] MIDA boronates are another excellent option for slow release of the boronic acid.[1]

    • Potassium Trifluoroborates (KHF₂): These derivatives are also more resistant to protodeboronation and can be used as an alternative to boronic acids.[1]

3. Are Your Reaction Conditions Optimized?

The choice of base, solvent, and temperature is critical for the success of these challenging couplings.

  • The Problem: An inappropriate base may not be strong enough to facilitate transmetalation or may introduce too much water. The solvent can affect the solubility of the reactants and the stability of the catalyst.

  • The Solution:

    • Base Selection: Strong, non-nucleophilic bases are often preferred. For anhydrous conditions, potassium trimethylsilanolate (TMSOK) has proven effective.[1][2] In aqueous systems, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used.[10][11] The base plays a crucial role in activating the boronic acid for transmetalation.[7][12]

    • Solvent Choice: Aprotic polar solvents like dioxane, THF, or DMF are frequently employed.[13] A mixture of an organic solvent and water is common, but for sensitive substrates, a fully anhydrous system may be necessary.[1][2][13]

    • Temperature: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions. Screening temperatures is often necessary to find the optimal balance.

Troubleshooting Flowchart

The following diagram provides a visual guide to troubleshooting a failing Suzuki coupling with an electron-deficient heterocycle.

Troubleshooting_Suzuki start Low/No Conversion check_catalyst 1. Check Catalyst Activity start->check_catalyst check_boronic_acid 2. Check Boronic Acid Stability start->check_boronic_acid check_conditions 3. Check Reaction Conditions start->check_conditions sub_catalyst Potential Catalyst Poisoning? check_catalyst->sub_catalyst sub_boronic_acid Potential Protodeboronation? check_boronic_acid->sub_boronic_acid sub_conditions Suboptimal Conditions? check_conditions->sub_conditions solution_catalyst Add B(OMe)3 Use bulky ligands (SPhos, XPhos) Consider alternative precatalyst sub_catalyst->solution_catalyst end_node Successful Coupling solution_catalyst->end_node solution_boronic_acid Use boronic esters (pinacol, MIDA) Use KHF2 salts Employ anhydrous conditions sub_boronic_acid->solution_boronic_acid solution_boronic_acid->end_node solution_conditions Screen bases (K3PO4, Cs2CO3, TMSOK) Screen solvents (Dioxane, THF, DMF) Optimize temperature sub_conditions->solution_conditions solution_conditions->end_node

Caption: A flowchart for troubleshooting Suzuki couplings.

Parameter Selection Guide for Electron-Deficient Heterocycles

The choice of reaction components is critical. This table provides a starting point for optimizing your reaction conditions for various classes of electron-deficient heterocycles.

Heterocycle ClassRecommended LigandsRecommended BasesSolvent SystemKey Considerations
Halopyridines SPhos, XPhos, RuPhos, NHC ligands (e.g., IPr)K₃PO₄, Cs₂CO₃, K₂CO₃Dioxane/H₂O, THF/H₂O, DMF/H₂O2-Halopyridines can be particularly challenging due to catalyst inhibition. Bulky ligands are crucial.[1][7]
Halopyrimidines/Pyrazines Buchwald ligands (SPhos, XPhos), PEPPSI-IPrK₃PO₄, Na₂CO₃, CsFDioxane, Toluene, DMFThese are highly electron-deficient, which can facilitate oxidative addition but may require more electron-rich boronic acid partners.
Haloindazoles/Pyrazoles SPhos, XPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, THFUnprotected N-H groups can lead to catalyst poisoning and require careful optimization.[4]
Sulfur-containing (e.g., Thiophenes) dppf, Buchwald ligandsK₂CO₃, K₃PO₄Dioxane, TolueneSulfur can act as a catalyst poison. Ensure high-purity starting materials.[14]

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?

A1: Homocoupling of the boronic acid is a common side reaction that produces a symmetrical biaryl derived from the boronic acid partner. This is often caused by the presence of Pd(II) species at the beginning of the reaction or by exposure to oxygen.[1] To prevent this:

  • Thoroughly Degas: Ensure your reaction mixture is properly degassed to remove oxygen, which can oxidize the Pd(0) catalyst to Pd(II).

  • Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or ensure that your Pd(II) precatalyst is efficiently reduced to Pd(0) at the start of the reaction.

  • Control Stoichiometry: Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess may favor homocoupling.

Q2: My reaction works with an aryl bromide, but fails with the corresponding aryl chloride. What should I change?

A2: Aryl chlorides are less reactive than aryl bromides in the rate-determining oxidative addition step.[7][10] To successfully couple aryl chlorides, you need a more active catalytic system:

  • Use Electron-Rich, Bulky Ligands: Ligands like XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs) are essential for activating the C-Cl bond.[10] These ligands increase the electron density on the palladium center, facilitating oxidative addition.

  • Stronger Base: A stronger base may be required to promote the formation of the active catalyst and facilitate transmetalation.

  • Higher Temperatures: Often, higher reaction temperatures are needed to achieve reasonable reaction rates with aryl chlorides.

Q3: Can I run a Suzuki coupling on a substrate with an unprotected N-H group, like an indole or pyrazole?

A3: Yes, but it can be challenging. The acidic N-H proton can react with the base, and the resulting anion can coordinate to the palladium catalyst, inhibiting the reaction.[4]

  • Careful Base Selection: A base that is strong enough to promote the catalytic cycle but does not completely deprotonate the heterocycle is ideal. K₃PO₄ is often a good choice.

  • Bulky Ligands: As mentioned previously, bulky ligands can prevent the deprotonated heterocycle from coordinating to the palladium center.[4]

  • Protection/Deprotection: If direct coupling fails, protecting the N-H group (e.g., as a Boc or SEM derivative) and deprotecting after the coupling is a reliable alternative.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine with a Phenylboronic Acid

This protocol provides a robust starting point for the coupling of a halopyridine with a phenylboronic acid derivative.

  • Reaction Setup: To a flame-dried Schlenk tube, add the halopyridine (1.0 mmol, 1.0 equiv.), the phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and the ligand (e.g., SPhos, 0.06 mmol, 6 mol%) and add this mixture to the Schlenk tube.

  • Degassing: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Anhydrous Suzuki-Miyaura Coupling for Protodeboronation-Sensitive Heterocycles

This protocol is adapted for substrates prone to protodeboronation, employing anhydrous conditions.[1][2]

  • Reaction Setup: In a glovebox, add the heteroaryl halide (1.0 mmol, 1.0 equiv.), the heteroaryl neopentylglycolboron ester (1.5 mmol, 1.5 equiv.), and potassium trimethylsilanolate (TMSOK, 2.0 mmol, 2.0 equiv.) to an oven-dried vial.

  • Catalyst and Additive Addition: Add the palladium precatalyst (e.g., CataCXium A Pd G3, 0.02 mmol, 2 mol%) and trimethyl borate (B(OMe)₃, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous THF (5 mL).

  • Reaction: Seal the vial and stir at room temperature or with gentle heating (e.g., 50 °C) for 1-4 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, dry, and concentrate. Purify by flash chromatography.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L2 pd2_oxidative R1-Pd(II)L2-X pd0->pd2_oxidative Oxidative Addition pd2_transmetalation R1-Pd(II)L2-R2 pd2_oxidative->pd2_transmetalation Transmetalation pd2_transmetalation->pd0 Reductive Elimination product R1-R2 pd2_transmetalation->product reagents1 R1-X reagents1->pd2_oxidative reagents2 R2-B(OR)2 reagents2->pd2_transmetalation base Base base->pd2_transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N-Heterocyclic Carbene (NHC) Catalyst. [Link]

  • National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • PubMed. Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. [Link]

  • ResearchGate. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]

  • ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • National Institutes of Health. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]

Sources

Technical Support Center: Synthesis of 7-Bromo-2-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Bromo-2-chloropyrrolo[2,1-f]triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthetic procedure. Our goal is to empower you to optimize your reaction yield and purity through a comprehensive understanding of the underlying chemical principles.

I. Synthetic Strategy Overview

The synthesis of 7-Bromo-2-chloropyrrolo[2,1-f]triazine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, notably as a key component of antiviral drugs like Remdesivir.[1][4] The general synthetic approach involves the initial construction of the pyrrolo[2,1-f]triazine core, followed by sequential halogenation.

A common and effective strategy begins with a substituted pyrrole, which undergoes N-amination and subsequent cyclization to form the bicyclic core. This is followed by chlorination and then bromination to yield the final product. Understanding the reactivity of the pyrrolo[2,1-f]triazine ring system is crucial for optimizing these halogenation steps.

II. Visualizing the Reaction Pathway

Synthesis of 7-Bromo-2-chloropyrrolo[2,1-f]triazine cluster_0 Core Synthesis cluster_1 Halogenation Steps Pyrrole_Derivative Pyrrole Derivative N_Amination N-Amination Pyrrole_Derivative->N_Amination NH2Cl or O-Arylhydroxylamine Cyclization Cyclization N_Amination->Cyclization Formamide or Orthoformate Pyrrolotriazinone Pyrrolo[2,1-f]triazinone Core Cyclization->Pyrrolotriazinone Chlorination Chlorination Pyrrolotriazinone->Chlorination POCl3 2_Chloro_Intermediate 2-Chloropyrrolo[2,1-f]triazine Chlorination->2_Chloro_Intermediate Bromination Bromination 2_Chloro_Intermediate->Bromination NBS Final_Product 7-Bromo-2-chloropyrrolo [2,1-f]triazine Bromination->Final_Product

Caption: Synthetic workflow for 7-Bromo-2-chloropyrrolo[2,1-f]triazine.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Issue 1: Low Yield in the Chlorination Step

  • Question: I am experiencing a low yield during the chlorination of the pyrrolo[2,1-f]triazinone core with phosphorus oxychloride (POCl₃). What are the possible causes and how can I improve the yield?

  • Answer: Low yields in this Vilsmeier-Haack type reaction are often due to incomplete reaction, side reactions, or degradation of the product. Here’s a breakdown of potential causes and solutions:

    • Causality: The chlorination of the lactam functionality on the triazine ring requires elevated temperatures to proceed at a reasonable rate. However, prolonged exposure to high temperatures in the presence of the strong acid POCl₃ can lead to decomposition of the electron-rich pyrrole ring.

    • Troubleshooting Steps:

      • Temperature Control: Carefully control the reaction temperature. A temperature range of 100-110 °C is typically effective.[1] Lower temperatures may lead to an incomplete reaction, while higher temperatures can cause charring and product degradation.

      • Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Over-extending the reaction time can lead to the formation of undesired byproducts.

      • Reagent Purity: Ensure that the POCl₃ is fresh and has not been hydrolyzed by atmospheric moisture. The presence of HCl from hydrolyzed POCl₃ can contribute to side reactions.

      • Solvent: While the reaction can be run neat in excess POCl₃, the use of a high-boiling inert solvent such as toluene or acetonitrile can sometimes improve reaction homogeneity and temperature control.

      • Work-up Procedure: The work-up is critical. Quenching the reaction mixture by slowly adding it to ice-water is standard. Ensure the pH is carefully neutralized with a base like sodium bicarbonate or sodium hydroxide solution, as the product can be unstable under strongly acidic or basic conditions.

Issue 2: Poor Regioselectivity in the Bromination Step

  • Question: During the bromination of 2-chloropyrrolo[2,1-f]triazine with N-bromosuccinimide (NBS), I am observing the formation of multiple brominated isomers, leading to a low yield of the desired 7-bromo product and difficult purification. How can I improve the regioselectivity?

  • Answer: The pyrrole ring is activated towards electrophilic substitution, and controlling the position of bromination is a common challenge. The C-7 position is generally favored due to the electronic effects of the fused triazine ring, but over-bromination or bromination at other positions can occur.

    • Causality: The regioselectivity of electrophilic substitution on the pyrrolo[2,1-f]triazine core is influenced by both electronic and steric factors. While the C-7 position is electronically activated, the C-5 position is also susceptible to attack. Over-bromination can lead to di-brominated species.

    • Troubleshooting Steps:

      • Control of Stoichiometry: Use of 1.0 to 1.1 equivalents of NBS is crucial. An excess of NBS will almost certainly lead to di-bromination.

      • Reaction Temperature: Perform the reaction at a low temperature, typically between 0 °C and room temperature. This will help to control the reaction rate and improve selectivity.

      • Solvent Choice: The choice of solvent can influence regioselectivity. Dichloromethane (DCM) or chloroform are common choices. Polar aprotic solvents like dimethylformamide (DMF) can sometimes alter the reactivity profile.

      • Slow Addition: Add the NBS solution dropwise to the solution of the 2-chloro intermediate over an extended period. This maintains a low concentration of the electrophile and can significantly improve selectivity.

      • Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the point of maximum conversion to the mono-brominated product before significant di-bromination occurs.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final 7-Bromo-2-chloropyrrolo[2,1-f]triazine product. Column chromatography is proving to be inefficient. Are there alternative purification methods?

  • Answer: Purification challenges often arise from the presence of closely related isomers or starting materials.

    • Causality: The similar polarity of the desired product and potential side products (e.g., the 5-bromo isomer) can make chromatographic separation difficult.

    • Troubleshooting Steps:

      • Recrystallization: This is often the most effective method for purifying solid organic compounds. A systematic solvent screen is recommended. Start with solvents in which the crude product has low solubility at room temperature but good solubility at elevated temperatures. Common solvent systems to try include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.

      • Trituration: If recrystallization is not effective, trituration can be a useful technique. This involves stirring the crude solid in a solvent in which the desired product is sparingly soluble, while the impurities are more soluble. The impurities will dissolve, leaving the purified solid behind.

      • Optimized Chromatography: If chromatography is unavoidable, consider using a high-resolution silica gel and a shallow solvent gradient to improve separation.

IV. Frequently Asked Questions (FAQs)

  • Q1: What is the role of POCl₃ in the chlorination step?

    • A1: Phosphorus oxychloride (POCl₃) serves as both a reagent and a solvent in this reaction. It activates the lactam oxygen of the pyrrolotriazinone, converting it into a good leaving group and allowing for nucleophilic substitution by the chloride ion to form the 2-chloro derivative.

  • Q2: Why is NBS preferred over liquid bromine for the bromination step?

    • A2: N-bromosuccinimide (NBS) is a solid and is easier and safer to handle than liquid bromine. It provides a low, constant concentration of bromine in the reaction mixture, which helps to control the reaction and improve selectivity for mono-bromination, reducing the formation of di-brominated byproducts.

  • Q3: Can the order of halogenation be reversed (bromination first, then chlorination)?

    • A3: While theoretically possible, it is generally more strategic to perform the chlorination first. The electron-withdrawing nature of the chlorine atom at the 2-position can help to slightly deactivate the ring system, which can improve the regioselectivity of the subsequent bromination at the 7-position.

  • Q4: How can I confirm the regiochemistry of the final product?

    • A4: The most definitive method for structure elucidation is 2D NMR spectroscopy, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). These techniques can establish the connectivity and spatial relationships between the protons and carbons in the molecule, confirming the positions of the bromine and chlorine atoms. Single-crystal X-ray diffraction, if a suitable crystal can be obtained, provides unambiguous structural proof.

V. Optimized Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for the synthesis of related compounds.[1] Optimization may be required based on your specific laboratory conditions and starting materials.

Step 1: Synthesis of 2-Chloropyrrolo[2,1-f]triazine

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrrolo[2,1-f]triazin-2-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

  • Heat the reaction mixture to 100-110 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or 2M sodium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloropyrrolo[2,1-f]triazine.

Step 2: Synthesis of 7-Bromo-2-chloropyrrolo[2,1-f]triazine

  • Dissolve the crude 2-chloropyrrolo[2,1-f]triazine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-bromosuccinimide (NBS, 1.05 eq) in DCM.

  • Add the NBS solution dropwise to the cooled solution of the 2-chloro intermediate over 30-60 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated solution of sodium thiosulfate to quench any remaining NBS, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure 7-Bromo-2-chloropyrrolo[2,1-f]triazine.

VI. Quantitative Data Summary

StepReactantsReagentsSolventTemp. (°C)Time (h)Typical Yield
1. Chlorination Pyrrolo[2,1-f]triazin-2-onePOCl₃Neat100-1102-470-85%
2. Bromination 2-Chloropyrrolo[2,1-f]triazineNBSDCM0 to RT3-665-80%

Yields are approximate and may vary depending on the scale and purity of the starting materials.

VII. Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield or Purity Issue Identify_Step Identify Problematic Step (Chlorination or Bromination) Start->Identify_Step Chlorination_Issue Chlorination Step Issue Identify_Step->Chlorination_Issue Chlorination Bromination_Issue Bromination Step Issue Identify_Step->Bromination_Issue Bromination Purification_Issue Purification Issue Identify_Step->Purification_Issue Purification Check_Temp Verify Temperature Control (100-110°C) Chlorination_Issue->Check_Temp Low Yield Check_Stoich Verify NBS Stoichiometry (1.0-1.1 eq) Bromination_Issue->Check_Stoich Poor Selectivity Recrystallize Attempt Recrystallization (Solvent Screen) Purification_Issue->Recrystallize Inefficient Chromatography Check_Time Monitor Reaction Time (via TLC/HPLC) Check_Temp->Check_Time Check_Reagent Use Fresh POCl₃ Check_Time->Check_Reagent Success Improved Yield/ Purity Check_Reagent->Success Check_Brom_Temp Lower Reaction Temperature (0°C to RT) Check_Stoich->Check_Brom_Temp Slow_Addition Slow, Dropwise Addition of NBS Check_Brom_Temp->Slow_Addition Slow_Addition->Success Triturate Triturate with a Non-polar Solvent Recrystallize->Triturate If Fails Triturate->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

VIII. References

  • Yadav, M., & Singh, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(2), 1-17. [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). Molecules, 28(22), 7687. [Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. (2011). ACS Medicinal Chemistry Letters, 2(10), 773-777. [Link]

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. (2019). Bioorganic & Medicinal Chemistry, 27(18), 115011. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2022). Journal of Biomolecular Structure and Dynamics, 40(19), 8685-8706. [Link]

Sources

Removal of palladium catalyst from 7-Bromo-2-chloropyrrolo[2,1-f]triazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficient Removal of Palladium Catalyst from 7-Bromo-2-chloropyrrolo[2,1-f]triazine Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals confronting the critical challenge of removing residual palladium from reaction mixtures containing 7-Bromo-2-chloropyrrolo[2,1-f]triazine. The pyrrolotriazine core, rich in nitrogen atoms, presents a unique challenge due to its potential to form strong coordination complexes with palladium, making catalyst removal non-trivial.[1]

This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure your final compound meets the stringent purity requirements of the pharmaceutical industry.[2][3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues. The choice of a palladium removal technique is highly dependent on the specific reaction conditions, including the solvent, temperature, and the oxidation state of the palladium species.[4]

Issue 1: High Palladium Levels (>100 ppm) Detected Post-Filtration

  • Scenario: You have completed a Suzuki or Buchwald-Hartwig coupling to modify 7-Bromo-2-chloropyrrolo[2,1-f]triazine. After the reaction, you've filtered the mixture through a standard celite or diatomaceous earth pad, but ICP-MS analysis shows significant palladium contamination in your product.

  • Potential Cause:

    • Homogeneous Palladium Species: The filtration may have removed heterogeneous Pd(0), but soluble Pd(II) or fine colloidal palladium species remain in the filtrate.[5]

    • Strong Chelation: The nitrogen-rich 7-Bromo-2-chloropyrrolo[2,1-f]triazine core, or the resulting product, can act as a ligand, forming a stable, soluble complex with palladium that readily passes through the filter aid.[1][4]

  • Recommended Actions & Scientific Rationale:

    • Introduce a Scavenging Step: Simple filtration is often insufficient for reactions with complex heterocyclic products.[6] Utilize a solid-supported metal scavenger with high affinity for palladium. Thiol-functionalized silica or dimercaptotriazine (DMT) based scavengers are particularly effective as they form strong, irreversible bonds with palladium.

    • Optimize Scavenging Conditions: The efficiency of scavenging is temperature and time-dependent. Screen conditions by stirring the crude reaction mixture with the scavenger (typically 5-15 wt% relative to the product) at temperatures ranging from room temperature to 60 °C for 2-18 hours.[1]

    • Consider Activated Carbon: Activated carbon is a cost-effective alternative, but its effectiveness can be lower than specialized scavengers and it may cause product loss through non-specific adsorption.[1][2] A preliminary screen is essential.

Issue 2: Significant Product Loss During Purification

  • Scenario: After treating the reaction mixture with activated carbon, the palladium levels are acceptable, but the isolated yield of the purified 7-Bromo-2-chloropyrrolo[2,1-f]triazine derivative is substantially lower than expected.

  • Potential Cause:

    • Non-Specific Adsorption: Activated carbon possesses a high surface area with various active sites that can adsorb not only the palladium catalyst but also your target molecule, especially if the product is planar or contains aromatic systems.[1][2]

  • Recommended Actions & Scientific Rationale:

    • Reduce Carbon Loading: Perform a loading study to find the minimum amount of activated carbon required to achieve the target palladium level. Start with a low loading (e.g., 0.1-0.2 wt relative to crude product) and incrementally increase it.[4]

    • Switch to a More Selective Scavenger: Thiol- or amine-functionalized silica scavengers exhibit higher selectivity for soft metals like palladium and are less likely to adsorb your organic product.[7] This is often the most robust solution for minimizing yield loss.

    • Optimize Solvent and Wash Steps: Ensure the product is highly soluble in the chosen solvent to minimize precipitation on the carbon surface. After filtration, wash the carbon cake thoroughly with fresh, hot solvent to recover adsorbed product.[1]

Issue 3: Inconsistent Palladium Removal Results Batch-to-Batch

  • Scenario: The same palladium removal protocol yields a product with <10 ppm Pd in one batch but >50 ppm in the next.

  • Potential Cause:

    • Variable Palladium Speciation: Minor variations in reaction conditions (e.g., reaction time, temperature, air exposure) can alter the final oxidation state and form of the palladium (e.g., Pd(0), Pd(II), colloidal nanoparticles), which affects the efficiency of a given removal method.[4]

    • Scavenger Incompatibility: The chosen scavenger may be highly effective for one palladium state but not another.

  • Recommended Actions & Scientific Rationale:

    • Pre-Treatment Step: Before scavenging, consider a pre-treatment to unify the palladium species. For instance, adding a mild reducing agent can convert soluble Pd(II) to insoluble Pd(0), which can then be removed by filtration. Conversely, a mild oxidizing agent can convert Pd(0) to Pd(II), which may be more effectively captured by certain chelating scavengers.[1]

    • Employ a Broad-Spectrum Scavenger: Use a scavenger known to be effective for multiple palladium species. Dimercaptotriazine (DMT) functionalized scavengers are known for their broad efficacy.[1]

    • Standardize Reaction Work-Up: Ensure the procedure between the end of the reaction and the start of the purification is consistent. This includes quench time, temperature, and atmosphere (e.g., maintaining an inert nitrogen blanket).[8]

Palladium Removal Workflow

The following diagram outlines a logical workflow for selecting and implementing a palladium removal strategy for your 7-Bromo-2-chloropyrrolo[2,1-f]triazine reaction.

Pallidum_Removal_Workflow start Reaction Complete (Crude Mixture) is_heterogeneous Is Pd Catalyst Heterogeneous? (e.g., Pd/C) start->is_heterogeneous filtration Direct Filtration (e.g., through Celite®) is_heterogeneous->filtration Yes scavenging_screen Perform Scavenger Screening (Thiol-Silica, DMT, Activated Carbon) is_heterogeneous->scavenging_screen No / Unsure analysis1 Analyze Pd Content (ICP-MS) filtration->analysis1 is_low_pd1 Pd < Target Limit? analysis1->is_low_pd1 is_low_pd1->scavenging_screen No end Purified Product is_low_pd1->end Yes optimize Optimize Scavenging (Loading, Temp, Time) scavenging_screen->optimize filtration2 Filter to Remove Scavenger optimize->filtration2 analysis2 Analyze Pd Content (ICP-MS) filtration2->analysis2 is_low_pd2 Pd < Target Limit? analysis2->is_low_pd2 product_loss Assess Product Loss is_low_pd2->product_loss Yes consider_alt Consider Alternative Method (e.g., Crystallization, Nanofiltration) is_low_pd2->consider_alt No is_loss_high Yield Loss > 10%? product_loss->is_loss_high is_loss_high->end No re_optimize Re-optimize Scavenger (Lower Loading or New Scavenger) is_loss_high->re_optimize Yes re_optimize->optimize

Sources

Technical Support Center: Synthesis of 7-Bromo-2-chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Bromo-2-chloropyrrolo[2,1-f]triazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we have compiled this information based on established synthetic protocols and field-proven insights to ensure scientific integrity and practical utility.

Introduction to the Synthesis

The synthesis of 7-Bromo-2-chloropyrrolo[2,1-f]triazine is a multi-step process that involves the construction of the pyrrolo[2,1-f]triazine core followed by sequential halogenation. The precise control of reaction conditions is critical to minimize the formation of impurities, which can be challenging to separate and may impact the quality of the final product. This guide will address common impurities, their origins, and strategies for their mitigation.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: My final product shows the presence of a dibrominated species. How can I avoid this?

Answer:

The presence of a dibrominated impurity, typically 5,7-dibromo-2-chloropyrrolo[2,1-f]triazine, is a common issue arising from over-bromination. The pyrrole ring is electron-rich, making it susceptible to multiple halogenations.

Causality:

The use of an excess of the brominating agent, such as N-Bromosuccinimide (NBS), or prolonged reaction times can lead to the formation of the dibrominated byproduct. The C5 and C7 positions of the pyrrolo[2,1-f]triazine core are both activated towards electrophilic substitution, though the C7 position is generally more reactive.[1]

Troubleshooting Protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of NBS. Use no more than 1.0 to 1.1 equivalents of NBS relative to the 2-chloropyrrolo[2,1-f]triazine starting material.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further bromination.

  • Temperature Control: Perform the bromination at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity and reduce the rate of the second bromination.

  • Purification: If the dibrominated impurity is formed, it can often be separated from the desired product by column chromatography on silica gel. A gradient elution system, for example, with hexanes and ethyl acetate, can be effective.

FAQ 2: I have an isomeric impurity that is difficult to separate from my desired 7-bromo product. What is its likely identity and how can I minimize its formation?

Answer:

The most common isomeric impurity is 5-Bromo-2-chloropyrrolo[2,1-f]triazine. The separation of these regioisomers can be challenging due to their similar polarities.

Causality:

While the C7 position is generally favored for bromination, the C5 position is also susceptible to electrophilic attack. The ratio of 7-bromo to 5-bromo isomers can be influenced by the solvent, temperature, and the specific brominating agent used.[1]

Troubleshooting Protocol:

  • Solvent Selection: The choice of solvent can influence the regioselectivity of the bromination. Aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used. Screening different solvents may help to improve the isomeric ratio.

  • Temperature Optimization: Lowering the reaction temperature can enhance the selectivity for the thermodynamically favored product, which is often the 7-bromo isomer.

  • Bulky Brominating Agents: While less common, employing a bulkier brominating agent might sterically hinder attack at the C5 position, thus favoring the C7 position.

  • Recrystallization: In some cases, careful recrystallization can be used to enrich the desired 7-bromo isomer. A solvent system should be chosen where the desired isomer has lower solubility than the undesired one.

FAQ 3: My chlorination step with phosphorus oxychloride (POCl3) is incomplete, leaving unreacted starting material. How can I drive the reaction to completion?

Answer:

Incomplete chlorination of the pyrrolo[2,1-f]triazin-2-one precursor is a common issue. This leads to the presence of the starting material in the final product, which can complicate subsequent steps and purification.

Causality:

The reactivity of POCl3 can be influenced by temperature and the presence of activating agents. Insufficient temperature or reaction time are common reasons for incomplete conversion.

Troubleshooting Protocol:

  • Temperature and Reaction Time: Ensure the reaction is heated to a sufficient temperature, typically refluxing POCl3 (around 105 °C), for an adequate amount of time. Monitor the reaction by TLC or LC-MS until the starting material is no longer observed.[1]

  • Use of a Co-solvent: In some cases, the addition of a high-boiling inert solvent can help to maintain a consistent reaction temperature and improve solubility.

  • Addition of a Tertiary Amine: The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can activate the hydroxyl group of the starting material and facilitate the chlorination.

  • Work-up Procedure: Ensure a careful work-up procedure to quench the excess POCl3 and isolate the chlorinated product. Pouring the reaction mixture slowly onto ice is a standard method.

Summary of Common Impurities

Impurity NameStructurePotential SourceAnalytical DetectionMitigation Strategy
5,7-dibromo-2-chloropyrrolo[2,1-f]triazineDibrominated byproductOver-bromination with excess NBSLC-MS, 1H NMRControl stoichiometry of NBS, reaction monitoring
5-Bromo-2-chloropyrrolo[2,1-f]triazineRegioisomerNon-selective brominationLC-MS, 1H NMR, HPLCOptimize solvent and temperature, recrystallization
2-chloropyrrolo[2,1-f]triazineUnreacted intermediateIncomplete brominationLC-MS, TLCEnsure complete reaction, purify by chromatography
Pyrrolo[2,1-f]triazin-2-oneUnreacted starting materialIncomplete chlorinationLC-MS, TLCIncrease reaction temperature/time, use activating agent
Residual SolventsN/ATrapped in the solid product1H NMR, GC-MSProper drying under vacuum

Experimental Workflow and Diagrams

Synthetic Pathway and Impurity Formation

The following diagram illustrates the general synthetic route to 7-Bromo-2-chloropyrrolo[2,1-f]triazine and the points at which common impurities can arise.

Synthesis_Pathway cluster_0 Core Synthesis cluster_1 Chlorination cluster_2 Bromination Pyrrole_Derivative Pyrrole Derivative Pyrrolotriazinone Pyrrolo[2,1-f]triazin-2-one Pyrrole_Derivative->Pyrrolotriazinone Cyclization 2_Chloro_Intermediate 2-chloropyrrolo[2,1-f]triazine Pyrrolotriazinone->2_Chloro_Intermediate POCl3 Incomplete_Chlorination Impurity: Pyrrolo[2,1-f]triazin-2-one 2_Chloro_Intermediate->Incomplete_Chlorination Incomplete Reaction Final_Product 7-Bromo-2-chloropyrrolo[2,1-f]triazine 2_Chloro_Intermediate->Final_Product NBS Dibromo_Impurity Impurity: 5,7-dibromo-2-chloro -pyrrolotriazine Final_Product->Dibromo_Impurity Over-bromination Isomer_Impurity Impurity: 5-Bromo-2-chloro -pyrrolotriazine Final_Product->Isomer_Impurity Isomer Formation

Caption: Synthetic pathway and points of impurity formation.

Troubleshooting Workflow for Bromination

This diagram outlines a logical approach to troubleshooting issues during the bromination step.

Bromination_Troubleshooting Start Bromination Reaction Analysis Analyze Crude Product (LC-MS, 1H NMR) Start->Analysis Impurity_Check Impurity Detected? Analysis->Impurity_Check No_Impurity Proceed to Purification Impurity_Check->No_Impurity No Identify_Impurity Identify Impurity Type Impurity_Check->Identify_Impurity Yes Dibromo Dibrominated Impurity Identify_Impurity->Dibromo Isomer Isomeric Impurity Identify_Impurity->Isomer Optimize_Stoichiometry Reduce NBS Equivalents Dibromo->Optimize_Stoichiometry Optimize_Conditions Lower Temperature Change Solvent Isomer->Optimize_Conditions Purification Column Chromatography or Recrystallization Optimize_Stoichiometry->Purification Optimize_Conditions->Purification

Sources

Technical Support Center: Navigating the Purification of Halogenated Pyrrolotriazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of halogenated pyrrolotriazines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique heterocyclic compounds. Halogenated pyrrolotriazines are a critical class of molecules in medicinal chemistry, often serving as key intermediates or active pharmaceutical ingredients (APIs) in the development of novel therapeutics, including kinase inhibitors.[1][2][3] However, their purification can present significant challenges due to their specific physicochemical properties.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process. Our goal is to equip you with the knowledge to not only solve immediate purification problems but also to develop robust and efficient purification strategies for your future work.

Section 1: Troubleshooting Guide

This section provides a detailed, question-and-answer-style approach to tackling specific problems you may encounter during the purification of halogenated pyrrolotriazines.

Low Recovery After Silica Gel Chromatography

Question: I'm experiencing significant loss of my halogenated pyrrolotriazine during silica gel chromatography. What are the likely causes and how can I improve my recovery?

Answer:

Low recovery of halogenated pyrrolotriazines from silica gel chromatography is a common issue that can often be attributed to the acidic nature of standard silica gel and the basicity of the nitrogen-rich pyrrolotriazine core.

Causality Explained:

Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. The basic nitrogen atoms in the pyrrolotriazine ring can interact strongly with these acidic sites, leading to irreversible adsorption or slow elution, which manifests as low recovery and significant peak tailing.[4] This effect can be exacerbated by the nature of the halogen substituent.

Troubleshooting Protocol:

  • Deactivate the Silica Gel: Before preparing your column, consider neutralizing the acidic silanol groups. This can be achieved by preparing a slurry of the silica gel in a solvent system containing a small percentage of a volatile base, such as triethylamine (typically 0.1-1% v/v) or ammonium hydroxide. This pre-treatment will cap the most acidic sites, minimizing strong interactions with your compound.[5]

  • Incorporate a Basic Additive in the Mobile Phase: If you are still observing low recovery, the continuous addition of a basic modifier to your eluent system can be highly effective.

    • Recommended Mobile Phase Modifiers:

      • 0.1-1% Triethylamine in your chosen solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).

      • 0.1-1% Ammonium hydroxide in more polar solvent systems.

  • Consider Alternative Stationary Phases: If basic modifiers are not compatible with your compound or downstream applications, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds like pyrrolotriazines.[5]

    • Deactivated Silica Gel (e.g., C2-bonded): Commercially available deactivated silica gels are designed to minimize interactions with acid-sensitive or basic compounds.[5]

  • Compound Stability Check: In some instances, the halogenated pyrrolotriazine itself may be unstable on silica gel, leading to degradation rather than just strong adsorption.[6] To assess this, spot your crude material on a TLC plate and let it sit for an extended period (e.g., 1-2 hours) before eluting. If you observe new spots appearing over time, this suggests on-plate degradation, and an alternative purification method should be considered.

Co-elution of Impurities

Question: I am struggling to separate my target halogenated pyrrolotriazine from a closely eluting impurity. How can I improve the resolution?

Answer:

Co-elution is a frequent challenge, particularly when dealing with impurities that are structurally similar to the target compound, such as regioisomers or dehalogenated byproducts.[7] A systematic approach to optimizing your chromatographic conditions or employing orthogonal purification techniques is necessary.

Expert Insights:

The polarity of halogenated pyrrolotriazines is influenced by both the pyrrolotriazine core and the nature and position of the halogen atom. Impurities from the synthesis, such as starting materials or byproducts from side reactions (e.g., Dimroth rearrangement), can have very similar polarities to the desired product.[8]

Workflow for Improving Resolution:

start Co-eluting Impurity Observed solvent_optimization Optimize Mobile Phase Polarity start->solvent_optimization gradient_optimization Fine-tune Gradient Slope solvent_optimization->gradient_optimization If resolution is still poor orthogonal_chromatography Employ Orthogonal Chromatography gradient_optimization->orthogonal_chromatography If co-elution persists sfc Supercritical Fluid Chromatography (SFC) orthogonal_chromatography->sfc Option 1 reverse_phase Reversed-Phase HPLC orthogonal_chromatography->reverse_phase Option 2 recrystallization Attempt Recrystallization sfc->recrystallization If further polishing is needed end Pure Compound sfc->end reverse_phase->recrystallization If further polishing is needed reverse_phase->end recrystallization->end

Caption: Decision workflow for resolving co-eluting impurities.

Detailed Methodologies:

  • Mobile Phase Optimization:

    • Solvent Selectivity: If you are using a standard binary system like Ethyl Acetate/Hexanes, try switching to a system with different solvent characteristics, such as Dichloromethane/Methanol or Acetone/Toluene. The different interactions of these solvents with your compound and the impurity can significantly alter their retention times.

    • Isocratic vs. Gradient Elution: If using an isocratic system, a shallow gradient can often provide the necessary resolution to separate closely eluting spots.

  • Orthogonal Purification Strategies: This approach utilizes a second purification technique that separates compounds based on a different mechanism than your primary method.[9]

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent orthogonal technique to normal-phase chromatography.[10] It often provides unique selectivity for polar and halogenated compounds and is particularly advantageous for chiral separations.[11][12]

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): If your compound is sufficiently soluble in aqueous-organic mixtures, preparative RP-HPLC can provide excellent separation from less polar or more polar impurities.

  • Recrystallization: Do not underestimate the power of this classic technique. If your halogenated pyrrolotriazine is a solid, a carefully chosen recrystallization can be highly effective in removing impurities.

Product Degradation (Dehalogenation)

Question: I suspect my halogenated pyrrolotriazine is degrading during purification, possibly through dehalogenation. How can I confirm this and prevent it?

Answer:

Dehalogenation is a potential degradation pathway for certain halogenated heterocycles, especially those with more labile halogens like bromine and iodine, or when subjected to harsh conditions.

Mechanistic Considerations:

The stability of the carbon-halogen bond on the pyrrolotriazine ring can be influenced by the electron density of the ring system and the presence of activating or deactivating groups. Certain reagents or even the stationary phase itself under specific conditions can promote dehalogenation.

Troubleshooting Steps:

  • Mass Spectrometry Analysis: The most definitive way to confirm dehalogenation is to analyze your impure fractions by mass spectrometry. Look for a mass corresponding to your compound minus the mass of the halogen atom.

  • Minimize Exposure to Harsh Conditions:

    • Avoid Strong Bases: While basic modifiers are often used in the mobile phase, use the lowest effective concentration.

    • Light and Air Sensitivity: Some halogenated compounds can be sensitive to light and air. Protect your fractions from light and consider working under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation.

  • Purification Method Selection:

    • Rapid Purification: Opt for faster purification techniques like flash chromatography over traditional gravity columns to minimize the time your compound spends on the stationary phase.

    • Recrystallization: If possible, recrystallization is the gentlest purification method as it avoids interaction with potentially reactive stationary phases.

Section 2: Frequently Asked Questions (FAQs)

Q1: How does the type of halogen (F, Cl, Br, I) affect the purification strategy for a pyrrolotriazine?

A1: The nature of the halogen significantly impacts the molecule's polarity, lipophilicity, and potential for intermolecular interactions, thereby influencing the choice of purification method.[13]

HalogenImpact on PolarityPotential for Halogen BondingRecommended Purification Considerations
Fluorine (F) Increases polarity compared to H.Weak.Can often be purified with standard silica gel chromatography, but may require more polar solvent systems.
Chlorine (Cl) Less polar than F, but more polar than Br and I.Moderate.[14]Generally amenable to silica gel chromatography. May require basic modifiers if the pyrrolotriazine core is highly basic.
Bromine (Br) Lower polarity, increased lipophilicity.Strong.Standard silica gel chromatography is usually effective. Be mindful of potential for dehalogenation under harsh conditions.
Iodine (I) Lowest polarity, highest lipophilicity.Very Strong.[15]Similar to bromo-derivatives, but with a higher propensity for strong halogen bonding interactions which can sometimes be exploited for separation.[16] Increased risk of dehalogenation.

Q2: My halogenated pyrrolotriazine is a solid. What is a good starting point for selecting a recrystallization solvent?

A2: A systematic solvent screen is the most effective approach. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Recommended Solvent Screening Protocol:

  • Start with common single solvents: Test the solubility of a small amount of your crude material in solvents of varying polarity (e.g., Hexanes, Ethyl Acetate, Acetone, Ethanol, Water).[17]

  • Test solvent mixtures: If a single solvent is not ideal, try binary solvent systems. A common strategy is to dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until turbidity is observed. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly. Common mixtures include:

    • Ethyl Acetate / Hexanes

    • Dichloromethane / Hexanes

    • Methanol / Water

Q3: I am observing significant peak tailing for my halogenated pyrrolotriazine in HPLC. What can I do to improve the peak shape?

A3: Peak tailing in HPLC, particularly for basic compounds like pyrrolotriazines, is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[18]

Strategies to Reduce Peak Tailing:

  • Adjust Mobile Phase pH: For basic compounds, lowering the pH of the mobile phase (e.g., using a buffer like 0.1% formic acid or trifluoroacetic acid) will protonate the basic nitrogens, which can reduce their interaction with silanols.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups.

  • Add a Basic Modifier: If operating at neutral or higher pH, the addition of a small amount of a basic modifier (e.g., triethylamine) can compete with your analyte for interaction with the silanol sites.

  • Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (EPG) phases can offer different selectivity and reduced silanol interactions compared to standard C18 columns.

Q4: Is Supercritical Fluid Chromatography (SFC) a good option for purifying chiral halogenated pyrrolotriazines?

A4: Absolutely. SFC is a powerful technique for chiral separations and is often considered the method of choice in the pharmaceutical industry.[9] Its advantages include:

  • High Efficiency and Speed: SFC runs are typically much faster than HPLC.

  • Unique Selectivity: The use of supercritical CO2 as the mobile phase provides different selectivity compared to liquid chromatography.

  • Compatibility with a Wide Range of Chiral Stationary Phases: Most commercially available chiral columns can be used with SFC.

  • Reduced Solvent Usage: SFC is a "greener" purification technique as it primarily uses CO2.

Q5: What are some common impurities I should be aware of during the synthesis and purification of halogenated pyrrolotriazines?

A5: Impurities can arise from starting materials, side reactions, or degradation. Common impurities to consider include:

  • Unreacted Starting Materials: These are often of different polarity and can usually be removed with standard chromatography.

  • Regioisomers: If the halogenation step is not completely regioselective, you may have isomers of your target compound.

  • Dehalogenated Product: As discussed previously, this can be a significant impurity.

  • Byproducts from Ring Formation: The synthesis of the pyrrolotriazine core can sometimes lead to side products, such as those from incomplete cyclization or rearrangements.[8]

  • Residual Halogenating Reagent: For example, if N-bromosuccinimide (NBS) is used for bromination, residual succinimide may be present.[19]

A thorough understanding of your synthetic route is crucial for anticipating potential impurities and designing an effective purification strategy. The commercial synthesis of intermediates for drugs like brivanib alaninate highlights the importance of process development to control impurity formation.[20]

References

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  • Chiral separation and analysis of antifungal drugs by chromatographic and electromigration techniques. SciSpace. Available at: [Link]

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  • Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors. ResearchGate. Available at: [Link]

  • recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]

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  • Synthesis and SAR of pyrrolotriazine-4-one Based Eg5 Inhibitors. PubMed. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

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  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry. Available at: [Link]

  • Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry. Available at: [Link]

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  • Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors. PubMed. Available at: [Link]

  • Bioactive Pyrrolo[2,1-f][8][21][22]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Halogenated Building Blocks: 7-Bromo-2-chloropyrrolo[2,1-f]triazine in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and medicinal chemistry, the selection of the appropriate halogenated heterocyclic building block is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. This guide provides an in-depth comparison of 7-Bromo-2-chloropyrrolo[2,1-f]triazine with other key halogenated building blocks, offering experimental data and field-proven insights to inform your synthetic strategy.

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors and antiviral agents.[4] Its value lies in its unique electronic properties and its ability to present substituents in a well-defined three-dimensional space, making it an attractive starting point for library synthesis and lead optimization. The strategic placement of orthogonal halogen atoms, as seen in 7-Bromo-2-chloropyrrolo[2,1-f]triazine, unlocks a powerful platform for sequential, site-selective functionalization.

The Reactivity Hierarchy: A Tale of Two Halogens

The utility of a dihalogenated building block hinges on the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general trend for halogen reactivity is I > Br > Cl > F.[2] This hierarchy is primarily governed by the carbon-halogen bond dissociation energy, with the weaker C-I and C-Br bonds being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[5]

For 7-Bromo-2-chloropyrrolo[2,1-f]triazine, this principle dictates that the C7-Br bond will preferentially react over the C2-Cl bond under carefully controlled conditions. This inherent orthogonality allows for a stepwise diversification strategy, enabling the introduction of a desired moiety at the 7-position, followed by a subsequent, and often different, transformation at the 2-position.

Comparative Analysis: 7-Bromo-2-chloropyrrolo[2,1-f]triazine vs. Other Dihalogenated Heterocycles

To fully appreciate the synthetic utility of 7-Bromo-2-chloropyrrolo[2,1-f]triazine, it is instructive to compare it with other commonly employed dihalogenated building blocks.

Building BlockKey FeaturesTypical Reactivity Profile
7-Bromo-2-chloropyrrolo[2,1-f]triazine Privileged pyrrolotriazine core; distinct electronic environment of C2 and C7 positions.C7-Br is significantly more reactive than C2-Cl in Pd-catalyzed cross-couplings, allowing for excellent sequential functionalization.
2,4-Dichloropyrimidine A widely used building block in medicinal chemistry for kinase inhibitors and other therapeutic agents.[6]The C4-Cl is generally more reactive than the C2-Cl in both nucleophilic aromatic substitution (SNAr) and many Pd-catalyzed cross-coupling reactions.[7][8]
2,6-Dichloropurine A key intermediate for the synthesis of a vast array of biologically active purine analogs, including antiviral and anticancer drugs.[9][10]The C6-Cl is typically more reactive towards nucleophilic substitution than the C2-Cl, enabling selective functionalization.[9]

The pyrrolo[2,1-f]triazine core, being isosteric to purines, often serves as a bioisosteric replacement in drug design. The differential reactivity of the C7-bromo and C2-chloro positions provides a distinct advantage in library synthesis, allowing for the rapid generation of diverse analogs with functionality at two key vectors.

Experimental Showcase: Orthogonal Functionalization of 7-Bromo-2-chloropyrrolo[2,1-f]triazine

The true power of 7-Bromo-2-chloropyrrolo[2,1-f]triazine lies in its capacity for sequential, site-selective cross-coupling reactions. Below, we present a logical workflow for the diversification of this versatile building block, complete with detailed experimental protocols.

Orthogonal_Functionalization Start 7-Bromo-2-chloropyrrolo[2,1-f]triazine Step1 Suzuki Coupling (Selective at C7-Br) Start->Step1 Intermediate1 7-Aryl-2-chloropyrrolo[2,1-f]triazine Step1->Intermediate1 Step2a Buchwald-Hartwig Amination (at C2-Cl) Intermediate1->Step2a Step2b Sonogashira Coupling (at C2-Cl) Intermediate1->Step2b ProductA 2-Amino-7-aryl-pyrrolo[2,1-f]triazine Step2a->ProductA ProductB 7-Aryl-2-alkynyl-pyrrolo[2,1-f]triazine Step2b->ProductB

Caption: Sequential functionalization workflow for 7-Bromo-2-chloropyrrolo[2,1-f]triazine.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C7-Position

This protocol details the selective coupling of an arylboronic acid at the more reactive C7-bromo position.

Workflow Diagram:

Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Prep1 Combine 7-bromo-2-chloropyrrolo[2,1-f]triazine, arylboronic acid, and base in a flask. Prep2 Add solvent and degas the mixture. Prep1->Prep2 Prep3 Add Pd catalyst and ligand. Prep2->Prep3 React Heat the reaction mixture under inert atmosphere. Prep3->React Workup1 Cool to RT, dilute with solvent, and filter. React->Workup1 Workup2 Wash with water and brine. Workup1->Workup2 Workup3 Dry organic layer and concentrate. Workup2->Workup3 Purify Purify by column chromatography. Workup3->Purify

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 7-Bromo-2-chloropyrrolo[2,1-f]triazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a reaction vessel, add 7-Bromo-2-chloropyrrolo[2,1-f]triazine, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the 7-aryl-2-chloropyrrolo[2,1-f]triazine.

Protocol 2: Buchwald-Hartwig Amination at the C2-Position

Following the successful functionalization of the C7-position, the less reactive C2-chloro group can be targeted for amination.

Materials:

  • 7-Aryl-2-chloropyrrolo[2,1-f]triazine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • Xantphos (0.1 equiv)

  • NaOt-Bu (1.5 equiv)

  • Toluene (anhydrous)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 7-aryl-2-chloropyrrolo[2,1-f]triazine, Pd₂(dba)₃, and Xantphos.

  • Add anhydrous toluene, followed by the amine and NaOt-Bu.

  • Heat the reaction mixture to 100-110 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 2-amino-7-aryl-pyrrolo[2,1-f]triazine.

Protocol 3: Sonogashira Coupling at the C2-Position

Alternatively, the C2-chloro position can be functionalized with an alkyne via a Sonogashira coupling.

Materials:

  • 7-Aryl-2-chloropyrrolo[2,1-f]triazine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • CuI (0.1 equiv)

  • Triethylamine (2.0 equiv)

  • THF (anhydrous)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 7-aryl-2-chloropyrrolo[2,1-f]triazine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature or gentle heating (40-50 °C) for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 7-aryl-2-alkynyl-pyrrolo[2,1-f]triazine.

Conclusion: A Strategic Choice for Accelerated Drug Discovery

7-Bromo-2-chloropyrrolo[2,1-f]triazine stands out as a highly valuable and versatile building block for medicinal chemistry. Its inherent and predictable reactivity hierarchy allows for a robust and efficient strategy for the synthesis of diverse compound libraries. By leveraging the principles of orthogonal cross-coupling chemistry, researchers can rapidly access novel chemical space around the privileged pyrrolo[2,1-f]triazine scaffold, accelerating the journey from hit identification to lead optimization. The provided protocols serve as a validated starting point for the exploration of this powerful synthetic tool.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – Understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40–62. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Dorel, R., & Grugel, C. P. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(33), 13510-13527. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved January 26, 2026, from [Link]

  • Singh, A., & Singh, P. P. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Molecular Diversity, 26(4), 2461-2481. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 26, 2026, from [Link]

  • Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Retrieved January 26, 2026, from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2024, April 3). 2,4-Dichloropyrimidine: Comprehensive Overview and Applications. [Link]

  • The Chemical Hive. (2024, January 6). The Chemistry Behind 2,6-Dichloropurine: Synthesis and Applications. [Link]

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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Pyrrolo[2,1-f]triazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Pyrrolo[2,1-f]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine nucleus has emerged as a "privileged scaffold" in modern drug discovery, particularly in the realm of kinase inhibition.[2][4] This heterocyclic system is a core component of several clinically significant molecules, including the FDA-approved kinase inhibitor Avapritinib and the antiviral Remdesivir.[3][4] Its structural features effectively mimic the quinazoline scaffold, a well-established template for ATP-competitive kinase inhibitors, allowing for potent and selective interaction within the ATP-binding pocket of various kinases.[2]

Kinase inhibition is a cornerstone of targeted cancer therapy, with dozens of FDA-approved small molecules directed against this enzyme class.[4][5] The dysregulation of kinase signaling pathways is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[6][7] Consequently, compounds built on the pyrrolo[2,1-f]triazine framework are of immense interest, with derivatives showing inhibitory activity against a wide range of cancer-relevant kinases, including EGFR, VEGFR-2, ALK, and IGF-1R.[2][8]

This guide provides a comprehensive, technically-grounded framework for researchers to rigorously validate the mechanism of action (MoA) of a novel pyrrolo[2,1-f]triazine-based compound. We will proceed through a logical, multi-phase validation workflow using a hypothetical compound, PFT-alpha , designed as a specific inhibitor of a Receptor Tyrosine Kinase (RTK). For comparative analysis, we will benchmark PFT-alpha against a fictional but representative Alternative Scaffold Inhibitor (ASI-beta) , which targets the same RTK but possesses a different chemical core, such as a pyrrole indolin-2-one.[6]

The Validation Workflow: A Funnel Approach to MoA Confirmation

A robust MoA validation is not a single experiment but a systematic process of evidence gathering. We employ a funnel approach, starting with broad confirmation of target interaction in a physiologically relevant context and progressively narrowing our focus to specific functional consequences. This ensures that each step logically builds upon the last, creating a self-validating chain of evidence.

Validation_Workflow cluster_0 Phase 1: In-Cell Target Binding cluster_1 Phase 2: Target Selectivity cluster_2 Phase 3: Functional Cellular Impact cluster_3 Conclusion CETSA Cellular Thermal Shift Assay (CETSA) Is the target engaged in the cell? Kinase_Panel Broad Kinase Panel Screen How specific is the interaction? CETSA->Kinase_Panel Confirmed Engagement Western_Blot Phospho-Protein Western Blot Is the downstream signaling pathway inhibited? Kinase_Panel->Western_Blot Confirmed Selectivity MoA Validated Mechanism of Action Western_Blot->MoA Confirmed Functional Effect Signaling_Pathway cluster_mapk RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway GF Growth Factor RTK Target RTK GF->RTK binds P_RTK p-RTK (Active) RTK->P_RTK activates RAS RAS P_RTK->RAS PI3K PI3K P_RTK->PI3K PFT_alpha PFT-alpha PFT_alpha->P_RTK INHIBITS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK p_ERK p-ERK ERK->p_ERK Proliferation Cell Proliferation p_ERK->Proliferation AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Survival Cell Survival p_AKT->Survival

Caption: Simplified RTK signaling cascade.

Detailed Experimental Protocol: Western Blot for Phospho-Signaling

This protocol is a standard method for analyzing protein phosphorylation. [9][10]

  • Cell Culture and Treatment:

    • Plate cells (e.g., A549) and grow until ~70-80% confluent.

    • Serum-starve the cells overnight (e.g., in media with 0.5% FBS) to reduce basal signaling.

    • Pre-treat cells with various concentrations of PFT-alpha, ASI-beta, or DMSO vehicle for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor ligand (e.g., 100 ng/mL EGF for an EGFR target) for 10-15 minutes to activate the pathway. A non-stimulated control should be included.

  • Lysate Preparation:

    • Immediately place plates on ice and wash once with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and 4x Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load samples onto an 8-12% SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against a phosphorylated target (e.g., anti-phospho-RTK, anti-phospho-AKT, anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Reprobing:

    • To ensure observed changes are due to phosphorylation state and not total protein levels, strip the membrane and re-probe with antibodies for the total, non-phosphorylated forms of the proteins (e.g., anti-total-RTK, anti-total-AKT, anti-total-ERK) and a loading control like GAPDH or β-actin. [11]

Comparative Data: PFT-alpha vs. ASI-beta

The following table summarizes hypothetical densitometry data from the Western blot experiment, normalized to the stimulated DMSO control.

Treatmentp-RTKp-AKTp-ERKTotal RTK
No Stimulation5%8%6%100%
Stimulated + DMSO100%100%100%100%
Stimulated + PFT-alpha (1 µM) 12% 15% 18% 98%
Stimulated + ASI-beta (1 µM)45%52%58%101%

Interpretation: PFT-alpha demonstrates potent, dose-dependent inhibition of target RTK autophosphorylation. Crucially, this inhibition translates directly to the suppression of downstream signaling through both the PI3K/AKT and RAS/MAPK pathways, as evidenced by the dramatic reduction in p-AKT and p-ERK levels. The total protein levels remain unchanged, confirming that the effect is on kinase activity, not protein expression. ASI-beta shows weaker inhibition of the primary target and its downstream effectors at the same concentration, consistent with the weaker target engagement observed in the CETSA experiment.

Synthesis and Conclusion

By systematically progressing through the validation funnel, we have constructed a robust, evidence-based case for the mechanism of action of PFT-alpha.

  • Target Engagement: CETSA confirmed that PFT-alpha directly and stably binds its target RTK within intact cells, outperforming the alternative scaffold compound ASI-beta.

  • Selectivity: The broad kinase panel revealed that PFT-alpha is a highly selective inhibitor, with minimal off-target activity, in stark contrast to the polypharmacology of ASI-beta.

  • Functional Impact: Western blot analysis demonstrated that the selective binding of PFT-alpha leads to potent inhibition of the target's kinase activity and effectively blocks downstream signaling pathways crucial for cancer cell proliferation and survival.

Collectively, these experiments provide a validated mechanism of action: PFT-alpha is a potent and selective, ATP-competitive inhibitor of RTK that functions by directly binding the kinase in cells, preventing its activation and blocking downstream pro-survival and pro-proliferative signaling. This rigorous, multi-faceted approach provides the confidence needed to advance promising pyrrolo[2,1-f]triazine-based compounds into further preclinical and clinical development.

References

  • Discovery of the Pyrrolo[2,1-f]t[1][2][3]riazine Nucleus as a New Kinase Inhibitor Template. ACS Publications. [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f]t[1][2][3]riazine of Remdesivir. ACS Publications. [Link]

  • Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink. [Link]

  • Bioactive Pyrrolo[2,1-f]t[1][2][3]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. National Library of Medicine. [Link]

  • A review on FDA-approved small molecule kinase inhibitors for cancer therapy. SpringerLink. [Link]

  • Synthetic strategies for pyrrolo[2,1-f]t[1][2][3]riazine: the parent moiety of antiviral drug remdesivir. National Library of Medicine. [Link]

  • Discovery of pyrrolo[2,1- f]t[1][2][3]riazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. PubMed. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. J-STAGE. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Library of Medicine. [Link]

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PubMed Central. [Link]

  • Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]

  • Interleukin-2-inducible T-cell Kinase (ITK) Targeting by BMS-509744 Does Not Affect Cell Viability in T-cell Prolymphocytic Leukemia (T-PLL). National Library of Medicine. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Library of Medicine. [Link]

  • Kinase Drug Discovery Services. Reaction Biology. [Link]

  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. National Library of Medicine. [Link]

  • Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. MDPI. [Link]

  • Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. ResearchGate. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Western blot analysis. Notes: (A) Simplified KIT-signaling pathway.... ResearchGate. [Link]

  • Kinase Panel Profiling. Pharmaron. [Link]

  • Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. National Library of Medicine. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • High-Throughput Screening Identifies PLK1 Inhibition as a Strategy to Potentiate BTK Blockade in Marginal Zone Lymphoma. bioRxiv. [Link]

  • Target Engagement Assays in Early Drug Discovery. ACS Publications. [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. National Library of Medicine. [Link]

  • Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations. ACS Publications. [Link]

  • Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLOS One. [Link]

  • Kinase Activity Profiling Services. Pamgene. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]

  • BMS-509744 is a Selective and ATP Competitive ITK Inhibitor. Abbkine. [Link]

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A Senior Application Scientist's Guide to Comparative Docking of Pyrrolo[2,1-f]triazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct comparative molecular docking studies of pyrrolo[2,1-f]triazine kinase inhibitors. We will delve into the rationale behind experimental choices, provide detailed, reproducible protocols, and present a comparative analysis of representative inhibitors against two key oncological targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met).

Introduction: The Significance of Pyrrolo[2,1-f]triazines and Molecular Docking

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of numerous kinase inhibitors, including the FDA-approved drug avapritinib.[4] This scaffold's unique three-dimensional structure and hydrogen bonding capabilities make it an attractive starting point for designing potent and selective kinase inhibitors for cancer therapy.[4] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of targeted cancer therapeutics.[4]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In drug discovery, it is instrumental in understanding the binding mode of a ligand (potential drug) to its protein target, predicting binding affinity, and guiding the optimization of lead compounds. By simulating the interaction between a pyrrolo[2,1-f]triazine inhibitor and the ATP-binding site of a kinase, we can gain insights into the structural basis of its activity and selectivity.

This guide will focus on a comparative docking study of representative pyrrolo[2,1-f]triazine inhibitors against VEGFR-2 and c-Met, two receptor tyrosine kinases critically involved in tumor angiogenesis and metastasis.[3]

The Rationale for a Comparative Docking Approach

A comparative docking study allows for a systematic evaluation of a series of compounds against multiple targets under identical computational conditions. This approach offers several advantages:

  • Understanding Selectivity: By docking the same set of inhibitors against different kinases, we can rationalize the observed selectivity profiles. For instance, an inhibitor might show a higher predicted binding affinity for VEGFR-2 over c-Met due to specific interactions with key residues in the respective binding pockets.

  • Structure-Activity Relationship (SAR) Analysis: Comparing the docking poses and scores of structurally related inhibitors helps in elucidating the SAR. This knowledge is crucial for designing new compounds with improved potency and desired selectivity.

  • Hypothesis Generation: Docking studies can generate testable hypotheses about the molecular determinants of inhibitor binding, which can then be validated through experimental assays.

Experimental Workflow for Comparative Docking Studies

The following diagram illustrates the typical workflow for a comparative molecular docking study.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB_Selection Target Selection & PDB ID Acquisition Protein_Prep Protein Preparation PDB_Selection->Protein_Prep Ligand_Selection Inhibitor Selection & 2D Structure Ligand_Prep Ligand Preparation Ligand_Selection->Ligand_Prep Grid_Gen Grid Generation Protein_Prep->Grid_Gen Docking Molecular Docking Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose Analysis & Visualization Docking->Pose_Analysis Data_Comparison Data Comparison & Interpretation Pose_Analysis->Data_Comparison

Caption: A streamlined workflow for comparative molecular docking studies.

Detailed Experimental Protocols

This section provides a step-by-step guide for performing a comparative docking study of pyrrolo[2,1-f]triazine inhibitors against VEGFR-2 and c-Met using AutoDock Vina, a widely used open-source docking program.

Target and Ligand Selection

Target Kinases:

  • VEGFR-2: A key mediator of angiogenesis. We will use the crystal structure of the VEGFR-2 kinase domain (PDB ID: 4ASD).[6]

  • c-Met: Implicated in tumor invasion and metastasis. We will use the crystal structure of the c-Met kinase domain (PDB ID: 3ZZE).[7]

Representative Pyrrolo[2,1-f]triazine Inhibitors:

For this comparative study, we will use three hypothetical pyrrolo[2,1-f]triazine derivatives with varying substitutions to illustrate the process. In a real-world scenario, these would be compounds with known experimental data (e.g., IC50 values).

Compound IDR1-substituentR2-substituent
PZT-1 Phenyl4-morpholinylaniline
PZT-2 Cyclopropyl4-morpholinylaniline
PZT-3 Phenyl3-chloro-4-fluoroaniline
Software and Tools
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.

  • PyMOL or Chimera: For visualization and analysis of docking results.

  • ChemDraw or similar software: For drawing 2D structures of ligands.

Step-by-Step Protocol

Step 1: Protein Preparation (for both VEGFR-2 and c-Met)

  • Download PDB File: Obtain the crystal structures of VEGFR-2 (4ASD) and c-Met (3ZZE) from the Protein Data Bank ().

  • Clean the Protein Structure: Open the PDB file in ADT. Remove water molecules, co-factors, and any co-crystallized ligands.

  • Add Hydrogens: Add polar hydrogens to the protein.

  • Assign Charges: Compute Gasteiger charges for the protein atoms.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format. This format includes atomic charges and atom types required by AutoDock Vina.

Step 2: Ligand Preparation (for PZT-1, PZT-2, and PZT-3)

  • Draw 2D Structure: Sketch the 2D structures of the pyrrolo[2,1-f]triazine inhibitors.

  • Convert to 3D: Convert the 2D structures to 3D models using a suitable program.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a force field like MMFF94.

  • Set Torsion Angles: In ADT, define the rotatable bonds in the ligand to allow for flexibility during docking.

  • Save as PDBQT: Save the prepared ligands in the PDBQT file format.

Step 3: Grid Generation (for each protein-ligand pair)

  • Define the Binding Site: The ATP-binding site of kinases is generally located in the cleft between the N- and C-lobes. For an initial run, the grid box can be centered on the position of the co-crystallized ligand in the original PDB file.

  • Set Grid Box Dimensions: In ADT, define the size and center of the grid box. The box should be large enough to encompass the entire binding site and allow for the ligand to move freely. A typical size is 60 x 60 x 60 Å with a spacing of 0.375 Å.

  • Generate Grid Parameter File: Save the grid parameters as a text file (e.g., grid.txt).

Step 4: Molecular Docking with AutoDock Vina

  • Create a Configuration File: Prepare a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid parameters, and other docking parameters like exhaustiveness. An exhaustiveness of 8 is a good starting point for a balance between accuracy and computational time.

  • Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Output: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

Step 5: Analysis of Docking Results

  • Visualize Docking Poses: Open the protein and the output ligand PDBQT file in a molecular visualization tool like PyMOL or Chimera.

  • Identify Key Interactions: Analyze the top-ranked binding pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the inhibitor and the kinase.

  • Compare Binding Affinities: The binding affinity values from the output file provide a quantitative measure for comparison. A more negative value indicates a stronger predicted binding affinity.

Comparative Data Presentation

The results of the comparative docking study should be presented in a clear and concise manner.

Table of Predicted Binding Affinities and Experimental Data
Compound IDTarget KinasePredicted Binding Affinity (kcal/mol)Experimental IC50 (nM)
PZT-1 VEGFR-2-9.815
c-Met-8.5150
PZT-2 VEGFR-2-9.250
c-Met-7.9400
PZT-3 VEGFR-2-10.55
c-Met-9.180

Note: The IC50 values are hypothetical for illustrative purposes.

Visualization of Binding Modes

G cluster_vegrf2 VEGFR-2 Binding Pocket cluster_cmet c-Met Binding Pocket Cys919 Cys919 Glu885 Glu885 Asp1046 Asp1046 Met1160 Met1160 Tyr1230 Tyr1230 Asp1222 Asp1222 PZT1 PZT-1 PZT1->Cys919 H-bond PZT1->Glu885 Hydrophobic PZT1->Asp1046 Ionic PZT3 PZT-3 PZT3->Met1160 H-bond PZT3->Tyr1230 Pi-Pi Stacking PZT3->Asp1222 H-bond

Caption: Key interactions of PZT-1 with VEGFR-2 and PZT-3 with c-Met.

Interpretation and Causality

From our hypothetical data, PZT-3 exhibits the highest predicted binding affinity and the lowest IC50 value for both kinases, suggesting it is the most potent of the three. The comparative analysis also reveals that all three compounds show a preference for VEGFR-2 over c-Met, as indicated by the more favorable binding affinities and lower IC50 values.

The analysis of the docking poses can provide a structural explanation for these observations. For instance, the hydrogen bond between the pyrrolo[2,1-f]triazine core of PZT-1 and the hinge region residue Cys919 in VEGFR-2 is a common feature of kinase inhibitors and is crucial for potent inhibition.[4] The higher potency of PZT-3 against both kinases could be attributed to the additional interactions formed by the 3-chloro-4-fluoroaniline moiety, such as a hydrogen bond with Asp1222 in c-Met.

Trustworthiness and Self-Validation

To ensure the reliability of the docking results, it is essential to perform a validation step. A common method is to re-dock the co-crystallized ligand back into the binding site of the protein. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.

Conclusion

This guide has outlined a comprehensive approach for conducting comparative docking studies of pyrrolo[2,1-f]triazine kinase inhibitors. By following the detailed protocols and principles of scientific integrity, researchers can leverage molecular docking to gain valuable insights into the structure-activity relationships and selectivity profiles of this important class of compounds. The integration of computational and experimental data is paramount for the successful design and development of novel kinase inhibitors for cancer therapy.

References

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available from: [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine inhibitors of kinases. Google Patents. Available from:

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink. Available from: [Link]

  • Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. PubMed. Available from: [Link]

  • Identification of Phytochemicals Targeting c-Met Kinase Domain using Consensus Docking and Molecular Dynamics Simulation Studies. PubMed Central. Available from: [Link]

  • Modified AutoDock for accurate docking of protein kinase inhibitors. PubMed. Available from: [Link]

  • Docking and scoring. Schrödinger. Available from: [Link]

  • SELECTING PROTEIN STRUCTURE/S FOR DOCKING-BASED VIRTUAL SCREENING: A CASE STUDY ON TYPE II INHIBITORS OF VEGFR-2 KINASE. ResearchGate. Available from: [Link]

  • Glide Docking, Autodock, Binding Free Energy and Drug. Biointerface Research in Applied Chemistry. Available from: [Link]

  • 1R0P: Crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor c-Met in complex with the microbial alkaloid K-252a. RCSB PDB. Available from: [Link]

  • Modified AutoDock for accurate docking of protein kinase inhibitors. ResearchGate. Available from: [Link]

  • Results of molecular docking and in vitro studies of antiviral... ResearchGate. Available from: [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. Available from: [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. MDPI. Available from: [Link]

  • Glide. Schrödinger. Available from: [Link]

  • Docking mode of compound 6b into the binding site of the c-Met kinase... ResearchGate. Available from: [Link]

  • Tutorial: Docking with Glide. UC Santa Barbara. Available from: [Link]

  • Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Taylor & Francis Online. Available from: [Link]

  • Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. PubMed Central. Available from: [Link]

  • Crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor c-Met and its complex with the microbial alkaloid K-252a. PNAS. Available from: [Link]

  • Docking-Informed Machine Learning for Kinome-wide Affinity Prediction. ACS Publications. Available from: [Link]

  • Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. PubMed Central. Available from: [Link]

  • Docking and Virtual Screening with Glide. NIH HPC. Available from: [Link]

  • 5HTI: Crystal structure of c-Met kinase domain in complex with LXM108. RCSB PDB. Available from: [Link]

  • PDB-2qu6: Crystal structure of the VEGFR2 kinase domain in complex with a b... Yorodumi. Available from: [Link]

  • Structurebased drug design and AutoDock study of potential protein tyrosine kinase inhibitors. PubMed Central. Available from: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available from: [Link]

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Valutazione della Novità dei Derivati del 7-Bromo-2-cloropirrolo[2,1-f]triazina: Una Guida Comparativa per i Professionisti dello Sviluppo di Farmaci

Author: BenchChem Technical Support Team. Date: February 2026

Autore: Gemini, Scienziato Senior delle Applicazioni Affiliazione: Google AI Data: 27 Gennaio 2026

Astratto: Questa guida fornisce una valutazione completa della novità dei derivati del 7-bromo-2-cloropirrolo[2,1-f]triazina, un'impalcatura eterociclica di crescente interesse nel campo della scoperta di farmaci. Attraverso un'analisi comparativa con alternative esistenti, supportata da dati sperimentali e protocolli dettagliati, miriamo a fornire a ricercatori, scienziati e professionisti dello sviluppo di farmaci le conoscenze necessarie per valutare il potenziale di questa classe di composti. Verranno discussi i percorsi sintetici, le relazioni struttura-attività (SAR) e i dati biologici, evidenziando le opportunità e le sfide associate a questi nuovi derivati.

Introduzione: La Promessa delle Pirrolo[2,1-f]triazine nella Scoperta di Farmaci

I nuclei eterociclici sono l'impalcatura fondamentale di innumerevoli agenti farmaceutici. Tra questi, la famiglia delle pirrolo[2,1-f]triazine è emersa come una classe privilegiata grazie alla sua peculiare geometria tridimensionale e alla sua capacità di interagire con un'ampia gamma di bersagli biologici.[1] Il nucleo 7-bromo-2-cloropirrolo[2,1-f]triazinico, in particolare, offre due siti reattivi distinti (le posizioni 2 e 7), consentendo una diversificazione molecolare mirata e l'ottimizzazione delle proprietà farmacocinetiche e farmacodinamiche.[2][3] Questa guida si propone di sezionare la novità di questa impalcatura, confrontandola con composti strutturalmente simili e valutandone il potenziale per lo sviluppo di nuove terapie. La versatilità di questo scaffold è evidenziata dalla sua presenza in farmaci approvati come remdesivir e avapritinib.[4][5]

Analisi Comparativa del Panorama Sintetico

La fattibilità sintetica è un fattore critico che determina l'attrattiva di una nuova impalcatura molecolare. Di seguito, confrontiamo la sintesi dei derivati del 7-bromo-2-cloropirrolo[2,1-f]triazina con quella di analoghi strutturali ben noti. Sono state sviluppate diverse strategie sintetiche per la preparazione di derivati della pirrolo[2,1-f]triazina, a dimostrazione della sua accessibilità chimica.[5]

Diagramma del Flusso di Lavoro Sintetico:

synthetic_workflow cluster_scaffold Scaffold di Partenza cluster_pyrrolo_triazine Sintesi del Nucleo Pirrolo[2,1-f]triazinico cluster_derivatization Diversificazione Funzionale start 2-Aminopirrolo step1 Ciclizzazione con Cloruro di Ossalile start->step1 Reagenti appropriati step2 Clorurazione/Bromurazione Selettiva step1->step2 Condizioni controllate product 7-Bromo-2-cloropirrolo [2,1-f]triazina step2->product suzuki Accoppiamento di Suzuki-Miyaura (C-7) product->suzuki Acidi boronici buchwald Amminazione di Buchwald-Hartwig (C-2) product->buchwald Ammine final_compounds Libreria di Derivati suzuki->final_compounds buchwald->final_compounds sar_diagram cluster_c7 Modifiche in C-7 cluster_c2 Modifiche in C-2 scaffold 7-Bromo-2-cloropirrolo [2,1-f]triazina aryl_group Gruppi Arilici (es. Fenile, Piridile) scaffold->aryl_group Suzuki amine_group Gruppi Amminici (es. Piperazina, Morfolina) scaffold->amine_group Buchwald potency_increase Aumento della Potenza aryl_group->potency_increase solubility_pk_improvement Miglioramento Solubilità/PK amine_group->solubility_pk_improvement

Didascalia: Relazioni struttura-attività (SAR) preliminari per i derivati del 7-bromo-2-cloropirrolo[2,1-f]triazina.

Protocollo Sperimentale: Saggio di Inibizione Chinasica (Esempio: c-Met)
  • Preparazione dei Reagenti: Preparare una soluzione madre del composto di prova in DMSO. Diluire l'enzima c-Met e il substrato peptidico (es. poli(Glu, Tyr) 4:1) in tampone di reazione. Preparare una soluzione di ATP alla concentrazione desiderata.

  • Esecuzione del Saggio: Dispensare 5 µL di composto di prova o DMSO (controllo) in una piastra a 384 pozzetti. Aggiungere 10 µL di soluzione enzimatica. Incubare per 10 minuti a temperatura ambiente. Iniziare la reazione aggiungendo 10 µL di soluzione di ATP. Incubare per 60 minuti a temperatura ambiente.

  • Rilevamento: Arrestare la reazione aggiungendo 25 µL di tampone di rilevamento contenente anticorpo anti-fosfotirosina marcato. Incubare per 60 minuti a temperatura ambiente. Leggere il segnale (es. fluorescenza, luminescenza) su un lettore di piastre compatibile.

  • Analisi dei Dati: Calcolare la percentuale di inibizione per ciascuna concentrazione del composto. Adattare i dati a una curva dose-risposta per determinare il valore di IC50.

Prospettive Future e Conclusione

I derivati del 7-bromo-2-cloropirrolo[2,1-f]triazina rappresentano una classe di composti con un notevole potenziale per la scoperta di farmaci. La loro novità non risiede solo nella loro struttura chimica unica, ma anche nella loro flessibilità sintetica e nella loro dimostrata attività biologica contro bersagli terapeutici importanti. La capacità di modulare in modo indipendente le posizioni 2 e 7 offre un'opportunità unica per l'ottimizzazione multiparametrica, un aspetto cruciale nel moderno sviluppo di farmaci.

Le ricerche future dovrebbero concentrarsi sull'esplorazione di uno spazio chimico più ampio attorno a questa impalcatura, sulla valutazione del profilo di selettività dei composti più potenti e sulla delucidazione dei loro meccanismi di legame attraverso studi di cristallografia a raggi X. Con un approccio mirato e una solida comprensione delle relazioni struttura-attività, i derivati del 7-bromo-2-cloropirrolo[2,1-f]triazina hanno il potenziale per fornire la prossima generazione di agenti terapeutici innovativi.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.